4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWPWAYADRYSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-30-4 | |
| Record name | 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a key building block in pharmaceutical and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the reduction of a suitable carbonyl precursor, such as 1-methyl-1H-imidazole-4-carbaldehyde, to the corresponding alcohol, (1-methyl-1H-imidazol-4-yl)methanol. The second step is the chlorination of this alcohol using a chlorinating agent like thionyl chloride to yield the final hydrochloride salt.
Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous imidazole derivatives and provide a reliable route to the target compound.
2.1. Step 1: Synthesis of (1-methyl-1H-imidazol-4-yl)methanol
This procedure details the reduction of 1-methyl-1H-imidazole-4-carbaldehyde to (1-methyl-1H-imidazol-4-yl)methanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 1-methyl-1H-imidazole-4-carbaldehyde | 110.11 | 4.0 | 36.3 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.300 | 7.9 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | 322.20 | ~1 g | - |
Procedure:
-
Suspend 1-methyl-1H-imidazole-4-carbaldehyde (4.0 g, 36.3 mmol) in anhydrous tetrahydrofuran (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (0.300 g, 7.9 mmol) in small portions over a period of 10 minutes.
-
Continue stirring the suspension at 0 °C for an additional 10 minutes.
-
Quench the excess hydride by the careful, portion-wise addition of solid sodium sulfate decahydrate (~1 g) under vigorous stirring. Add additional THF as necessary to maintain a stirrable slurry.
-
Continue to stir the resulting suspension for 1 hour at room temperature.
-
Filter the mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure to afford the crude (1-methyl-1H-imidazol-4-yl)methanol.
Expected Yield: Approximately 80%
2.2. Step 2: Synthesis of this compound
This procedure details the chlorination of (1-methyl-1H-imidazol-4-yl)methanol to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| (1-methyl-1H-imidazol-4-yl)methanol | 112.13 | 0.150 | 1.34 |
| Thionyl chloride (SOCl₂) | 118.97 | 5 mL | - |
| Ethanol | - | minimal | - |
| Diethyl ether | - | sufficient | - |
Procedure:
-
Dissolve (1-methyl-1H-imidazol-4-yl)methanol (0.150 g, 1.34 mmol) in thionyl chloride (5 mL) in a round-bottom flask fitted with a reflux condenser.
-
Heat the solution to reflux and maintain for 3 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.
-
Dissolve the resulting residue in a minimum amount of ethanol.
-
Induce precipitation by the addition of diethyl ether.
-
Collect the white solid precipitate by filtration.
-
Wash the solid with diethyl ether and dry to yield this compound.
Expected Yield: Approximately 83%
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 1-methyl-1H-imidazole-4-carbaldehyde | LiAlH₄, THF, Na₂SO₄·10H₂O | (1-methyl-1H-imidazol-4-yl)methanol | ~80 |
| 2 | (1-methyl-1H-imidazol-4-yl)methanol | SOCl₂, Ethanol, Diethyl ether | This compound | ~83 |
Characterization Data for a similar isomer, 5-chloromethyl-1-methyl-1H-imidazole hydrochloride:
-
¹H NMR (DMSO-d₆): δ 9.15 (s, 1H), 7.75 (d, J = 1.2 Hz, 1H), 4.99 (s, 2H), 3.84 (s, 3H).
Note: The characterization data provided is for the 5-chloro isomer and should be used as a reference. Actual data for the 4-chloro isomer should be obtained and will likely show different chemical shifts for the imidazole protons.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Thionyl chloride (SOCl₂): Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous solvents: Ensure solvents are properly dried before use, especially when working with water-sensitive reagents like LiAlH₄.
This guide provides a foundational framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis.
In-Depth Technical Guide: 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its reactivity, stemming from the chloromethyl group, makes it a key building block for introducing the 1-methyl-1H-imidazol-4-yl)methyl moiety into larger molecules.
Physicochemical and Identification Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈Cl₂N₂ | |
| Molecular Weight | 167.04 g/mol | |
| CAS Number | 17289-30-4 | |
| MDL Number | MFCD10697625 | |
| Appearance | Solid | [1] |
| Melting Point | 208°-211° C (dec.) (for the related 4-methyl-5-chloromethyl imidazole hydrochloride) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the chlorination of the corresponding alcohol, 1-methyl-1H-imidazole-4-methanol. A general and effective method involves the use of thionyl chloride.
Experimental Protocol: Synthesis via Chlorination of 1-methyl-1H-imidazole-4-methanol
This protocol is adapted from the synthesis of the structurally similar 4-methyl-5-chloromethyl imidazole hydrochloride.[2]
Materials:
-
1-methyl-1H-imidazole-4-methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Ice bath
-
Reaction flask equipped with a magnetic stirrer and a reflux condenser with a drying tube
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool thionyl chloride to 0°C using an ice bath.
-
Slowly add 1-methyl-1H-imidazole-4-methanol in small portions to the stirred thionyl chloride. The reaction is exothermic and should be controlled to maintain the temperature between 10° and 20°C. A precipitate will form.
-
Once the addition is complete, slowly raise the temperature to approximately 55°C and maintain it for about 30 minutes.
-
Cool the reaction mixture back down to 10°C.
-
Dilute the mixture with anhydrous diethyl ether to precipitate the product fully.
-
Collect the solid product by filtration.
-
Wash the precipitate thoroughly with anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Dry the product in a vacuum oven to yield this compound.
Purification Protocol: Recrystallization
For higher purity, the crude product can be recrystallized.
Materials:
-
Crude this compound
-
Acetonitrile or an ethanol/ether solvent system
-
Heating mantle
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of hot acetonitrile or an appropriate solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and structural confirmation. |
Applications in Drug Development and Research
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Their mechanism of action often involves interfering with crucial cellular processes such as DNA replication and cell wall synthesis in microbes, or inducing apoptosis in cancer cells.[3]
This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, has been utilized in the synthesis of a Cu(I) cationophore that displays potent anticancer activity.[5] This highlights the role of chloromethyl-substituted imidazoles as foundational scaffolds in medicinal chemistry.
Visualizations
Synthesis Workflow
Caption: General synthesis and purification workflow.
Hypothetical Signaling Pathway for Imidazole-Based Antimicrobials
The following diagram illustrates a generalized mechanism of action for imidazole-based antimicrobial agents, which often involves the disruption of microbial cell wall synthesis.
Caption: Generalized antimicrobial action of imidazoles.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Signal Word: Danger.[1]
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
In-Depth Technical Guide: Characterization of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS Number: 17289-30-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS No. 17289-30-4), a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogs to provide a comparative context for its physicochemical and biological properties.
Chemical Identity and Physical Properties
This compound is a solid, five-membered aromatic heterocyclic compound containing two nitrogen atoms. The presence of a chloromethyl group and a methyl group on the imidazole ring, along with its formulation as a hydrochloride salt, influences its reactivity and solubility.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CAS: 17289-30-4) | 4-(Chloromethyl)-1H-imidazole hydrochloride (CAS: 38585-61-4) | 4-Methyl-5-chloromethyl-imidazole hydrochloride |
| Molecular Formula | C₅H₈Cl₂N₂ | C₄H₆Cl₂N₂ | C₅H₈Cl₂N₂ |
| Molecular Weight | 167.04 g/mol | 153.01 g/mol [1][2] | 167.04 g/mol |
| Appearance | Solid | Beige Solid[3] | Colorless precipitate[4] |
| Melting Point | Data not available | 139 °C[5] / 140 °C[6] | 208-211 °C (decomposes)[4] |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the chloromethyl protons, and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the positively charged imidazolium ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the chloromethyl carbon, and the three carbons of the imidazole ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to show characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C=N and C=C stretching vibrations within the imidazole ring, and C-Cl stretching.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₇ClN₂) at m/z ≈ 130.03, along with fragmentation patterns characteristic of the loss of the chloromethyl group and other fragments.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals, a general understanding can be derived from patent literature and methods for analogous compounds.
A plausible synthetic route involves the chlorination of the corresponding hydroxymethyl imidazole derivative. A detailed protocol for a similar compound, 4-methyl-5-chloromethyl-imidazole hydrochloride, is described below.[4]
Experimental Protocol: Synthesis of 4-Methyl-5-chloromethyl-imidazole hydrochloride [4]
-
Reaction Setup: 4-Hydroxymethyl-5-methylimidazole (0.1 mol) is added in small portions to stirred thionyl chloride (50 ml) under a nitrogen atmosphere in an ice bath, maintaining the temperature between 10° and 20°C.
-
Reaction Progression: After the addition is complete, the reaction temperature is slowly raised to 55° ± 5°C and held for 30 minutes.
-
Work-up: The mixture is cooled to 10°C and diluted with 100 ml of diethyl ether.
-
Isolation: The resulting colorless precipitate is collected by filtration, washed with diethyl ether, and dried in air.
This procedure yields 4-methyl-5-chloromethyl-imidazole hydrochloride with a reported melting point of 208°-211°C (decomposition).[4] A similar approach could likely be adapted for the synthesis of this compound starting from (1-methyl-1H-imidazol-4-yl)methanol.
Workflow for Synthesis of Chloro-imidazole Derivatives
Caption: A generalized workflow for the synthesis of chloromethyl imidazole hydrochlorides.
Biological Activity and Potential Applications
Imidazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7] The specific biological profile of this compound is not well-documented in publicly available literature. However, its structural motifs suggest potential as a building block in the synthesis of novel therapeutic agents.
The presence of the reactive chloromethyl group makes it a useful intermediate for introducing the 1-methyl-1H-imidazol-4-yl)methyl moiety into larger molecules. This is a common strategy in drug discovery to modify the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, a structurally related compound, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, has been utilized in the synthesis of copper ionophores with potential anticancer activity.[8][9] This suggests that this compound could serve as a valuable precursor for developing new metal-binding agents or other biologically active molecules.
Potential Signaling Pathway Involvement (Hypothetical)
Given the diverse roles of imidazole-containing compounds, molecules synthesized from this precursor could potentially interact with various biological targets. For example, they could be designed to inhibit enzymes such as kinases or metalloproteinases, or to act as antagonists or agonists for various receptors. Without specific biological data, any proposed signaling pathway remains speculative.
Hypothetical Drug Discovery Workflow
Caption: A conceptual workflow illustrating the use of the title compound in drug discovery.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions should be observed when handling this compound. Based on data for the closely related 4-(Chloromethyl)-1H-imidazole hydrochloride, this compound should be considered harmful if swallowed, and may cause skin and serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound (CAS: 17289-30-4) is a chemical intermediate with potential applications in pharmaceutical and chemical synthesis. While direct experimental characterization data is sparse, information from structurally similar compounds provides valuable insights into its expected properties and reactivity. Further research is warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and explore its potential in the development of novel biologically active molecules. Researchers working with this compound are encouraged to perform thorough characterization and exercise appropriate safety measures.
References
- 1. 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. gjbzwzw.com [gjbzwzw.com]
- 4. prepchem.com [prepchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS No: 17289-30-4). The information is compiled and presented to ensure safe laboratory practices and to mitigate potential hazards associated with the use of this compound in research and development.
Hazard Identification and Classification
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Note: This information is based on available Safety Data Sheets and may vary between suppliers.
Hazard Pictograms
The following pictograms are associated with the hazards of this compound:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₅H₈Cl₂N₂ |
| Molecular Weight | 167.04 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water and other polar solvents. |
| Flash Point | Not applicable |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
Toxicological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Experimental Protocols and Visualizations
While specific experimental protocols for safety testing of this compound were not found, the following diagrams illustrate general workflows for safe handling and emergency response in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A decision tree outlining the immediate first-aid actions to be taken in case of accidental exposure to the compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety guidelines.
Solubility of 4-(chloromethyl)-1-methyl-1H-imidazole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive overview of the solubility of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility behavior, factors influencing solubility, and detailed experimental protocols for its determination.
Predicted Solubility Behavior
This compound, as a salt of an organic base, is expected to exhibit significant solubility in polar protic solvents. The presence of the hydrochloride salt form will enhance its aqueous solubility. Imidazole itself is highly soluble in polar solvents like water and alcohols.[1] The solubility of imidazole hydrochloride in water is approximately 500 mg/mL, and it is also soluble in methanol (50 mg/mL).[2][3][4] Based on the principle of "like dissolves like," it is anticipated that this compound will be soluble in water and lower alcohols such as methanol and ethanol. Its solubility in less polar organic solvents is expected to be lower.
Factors that will influence the solubility of this compound include:
-
Solvent Polarity: Higher solubility is expected in more polar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.
-
pH of Aqueous Solutions: The imidazole ring is basic, and as a hydrochloride salt, the compound will be more soluble in neutral to acidic aqueous solutions.
-
Presence of Other Solutes: The common ion effect or the presence of other salts can alter the solubility.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section details a standard protocol for determining the equilibrium solubility of this compound.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5][6]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[5]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[6]
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
The following diagram illustrates the workflow for this experimental procedure.
Caption: Workflow for determining solubility using the shake-flask method.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be organized in a clear and structured format for easy comparison. The following table provides a template for presenting such data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Deionized Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| 0.1 M HCl | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Add other solvents as needed |
Synthesis of a Related Imidazole Intermediate
Understanding the synthesis of related compounds can provide context for the properties of this compound. The following diagram illustrates a general synthesis pathway for a substituted imidazole.
Caption: A one-pot synthesis scheme for a tetrasubstituted imidazole derivative.[7]
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. guidechem.com [guidechem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its unambiguous identification and purity assessment critical for drug development and scientific research. This document compiles and presents data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its analysis.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₅H₈Cl₂N₂
-
Molecular Weight: 167.04 g/mol
-
CAS Number: 17289-30-4
Spectroscopic Data
A thorough search of scientific literature and chemical databases indicates that while the synthesis of this compound is established, detailed public dissemination of its complete spectroscopic data is limited. The following sections provide expected spectral characteristics based on the analysis of closely related imidazole derivatives and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |
| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl |
| ~7.5 - 7.7 | Singlet | 1H | Imidazole Ring H-5 |
| ~9.0 - 9.2 | Singlet | 1H | Imidazole Ring H-2 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~34 - 36 | N-CH₃ |
| ~40 - 42 | -CH₂Cl |
| ~120 - 122 | Imidazole Ring C-5 |
| ~128 - 130 | Imidazole Ring C-4 |
| ~138 - 140 | Imidazole Ring C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic/imidazole ring) |
| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1600 - 1550 | Strong | C=N stretching (imidazole ring) |
| ~1500 - 1400 | Medium | C=C stretching (imidazole ring) |
| ~1200 - 1100 | Medium | C-N stretching |
| ~800 - 700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would typically be acquired for the free base, 4-(chloromethyl)-1-methyl-1H-imidazole (C₅H₇ClN₂), which has a molecular weight of approximately 130.57 g/mol .
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 130/132 | High | [M]⁺ molecular ion peak (with isotopic pattern for one chlorine atom) |
| 95 | Medium | [M - Cl]⁺ fragment |
| 81 | High | [M - CH₂Cl]⁺ fragment, corresponding to the 1-methyl-1H-imidazole cation |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not widely published. However, the following sections outline general methodologies that are standard in the field for the analysis of similar small organic molecules.
NMR Spectroscopy Protocol
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR Spectroscopy.
FT-IR Spectroscopy Protocol
Workflow for Solid-State FT-IR Analysis (KBr Pellet Method)
Caption: Workflow for FT-IR Spectroscopy.
Mass Spectrometry Protocol
Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: Workflow for Mass Spectrometry.
Conclusion
This technical guide provides a summary of the expected spectroscopic data for this compound. While a complete, experimentally verified dataset from a single public source is not currently available, the information presented here, based on established spectroscopic principles and data from analogous compounds, serves as a valuable resource for researchers and professionals in the field of drug development. The provided general experimental workflows offer a solid starting point for the in-house analytical characterization of this important chemical intermediate. It is recommended that users of this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity prior to use in sensitive applications.
An In-depth Technical Guide on the Chemical Stability and Storage of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings.
Chemical Properties and Structure
-
Chemical Name: this compound
-
Molecular Formula: C₅H₈Cl₂N₂
-
Molecular Weight: 167.04 g/mol
-
Appearance: Typically a solid, which can be a beige solid or powder.
-
Structure:
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions. These recommendations are based on the compound's susceptibility to various environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool location. Refrigeration (2-8 °C) is often recommended.[1] | Minimizes the rate of potential thermal degradation. |
| Humidity | Store in a dry environment.[2] | The hydrochloride salt is hygroscopic and the compound can undergo hydrolysis. |
| Light | Protect from light. Store in an opaque or amber container. | Imidazole moieties can be sensitive to photodegradation.[2] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation, as imidazole rings can be susceptible to oxidative degradation.[2][3][4] |
| Container | Keep container tightly closed.[2][5] | Prevents exposure to moisture and atmospheric oxygen. |
Chemical Stability and Potential Degradation Pathways
The imidazole ring and the chloromethyl group are the most reactive sites in the molecule. The likely degradation pathways include:
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, which can be accelerated under both acidic and basic conditions, leading to the formation of the corresponding hydroxymethyl derivative. The imidazole ring itself can also be susceptible to hydrolysis, particularly at the C-2 position, although the substitution pattern of this specific molecule may influence this.[3]
-
Oxidation: The imidazole ring can be oxidized, potentially leading to ring-opening or the formation of various oxidized products. This can be initiated by atmospheric oxygen or oxidizing agents.[2][4][7]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex transformations of the imidazole ring.[2]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to initiate various degradation reactions.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways for 4-(chloromethyl)-1-methyl-1H-imidazole.
Incompatible Materials
To prevent accelerated degradation and potential hazardous reactions, avoid storing this compound with the following materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong reducing agents
-
Acid chlorides
Experimental Protocol for a Forced Degradation Study
A forced degradation study is crucial for elucidating the degradation profile of a drug substance. The following is a general protocol that can be adapted for this compound.
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).[4]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a set period.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[4]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).[4]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
-
Sample Analysis:
-
At various time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 reversed-phase column is often a good starting point.[4]
-
The following diagram illustrates a general workflow for a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
Quantitative Data Presentation
A stability study would generate quantitative data on the percentage of the parent compound remaining and the formation of degradation products over time under different stress conditions. The following table is a template for presenting such data. Note: The values in this table are hypothetical and for illustrative purposes only. Actual data must be generated through experimentation.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | |
| 24 | Data | Data | Data | |
| 80°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | Data | Data | Data | |
| 72 | Data | Data | Data | |
| Photostability | 0 | 100.0 | 0.0 | 0.0 |
| (ICH Q1B) | End | Data | Data | Data |
Handling and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
By understanding and implementing the storage and handling guidelines outlined in this technical guide, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental results.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
The Therapeutic Potential of Substituted Imidazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered heterocyclic scaffold containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged structure," its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications.[5][6] This technical guide provides an in-depth overview of the significant biological activities of substituted imidazoles, focusing on their anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and drug development efforts.
Anticancer Activity
Substituted imidazoles have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms of action, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[3][7][8]
Mechanisms of Action
-
Kinase Inhibition: Many imidazole-based compounds target key enzymes in cancer signaling pathways, such as tyrosine kinases and serine-threonine kinases, thereby inhibiting tumor cell proliferation and metastasis.[3][9] The PI3K/AKT/mTOR pathway is a frequently studied target for these derivatives.[1]
-
Tubulin Polymerization Inhibition: Several imidazole derivatives interfere with the assembly of microtubules, which are crucial for cell division.[8] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[10]
-
Histone Deacetylase (HDAC) Inhibition: Certain triazolyl-imidazole derivatives have shown selective inhibition of HDAC isoenzymes, particularly HDAC6, which is involved in cancer cell motility and metastasis.[3]
-
DNA Interaction: Benzimidazole derivatives, which are structurally related to purine bases, can act as DNA alkylating agents, leading to cleavage of the DNA strand.[10]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted imidazole derivatives against various cancer cell lines.
| Compound ID | Core Structure | Substituent(s) | Cell Line | IC50 (µM) | Reference |
| BZML (13) | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole | - | SW480 (Colorectal) | 0.027 | [8] |
| HCT116 (Colorectal) | 0.023 | [8] | |||
| Compound 22 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | - | NUGC-3 (Gastric) | 0.05 | [10] |
| IPM714 | 1H-imidazole[4,5-f][1][11]phenanthroline | - | HCT116 (Colorectal) | 1.74 | [1] |
| SW480 (Colorectal) | 2.0 | [1] | |||
| Purine 46 | Purine derivative | - | MDA-MB-231 (Breast) | 1.22 | [8] |
| Purine 47 | Purine derivative | - | A549 (Lung) | 2.29 | [8] |
| Compound 37 | Benzimidazole-pyrazole | - | A549 (Lung) | 2.2 | [1] |
| C15 | Imidazole derivative | Not specified | A375 (Melanoma) | 16.1 | [5] |
| B16 (Melanoma) | 31.6 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[1]
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.5 mg/mL. Incubate for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add an appropriate solvent, such as DMSO, to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Visualization: Signaling Pathway Inhibition
Antimicrobial (Antifungal & Antibacterial) Activity
Imidazole derivatives are widely recognized for their potent antimicrobial properties. The antifungal agents of the "azole" class, such as clotrimazole and miconazole, are staples in treating fungal infections.[12] Many derivatives also exhibit significant antibacterial activity against a range of pathogens.[11][13]
Mechanisms of Action
-
Antifungal: The primary mechanism for azole antifungals is the inhibition of the enzyme cytochrome P450 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] Its disruption leads to increased membrane permeability and ultimately, fungal cell death.
-
Antibacterial: Substituted imidazoles employ several mechanisms to combat bacteria, including interference with DNA replication by inhibiting enzymes like DNA gyrase, disruption of cell wall synthesis, and damage to the cell membrane.[11][13]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various imidazole derivatives against selected fungal and bacterial strains.
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| 3h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C. albicans, A. niger, T. mentagrophytes, P. marneffei | 12.5 | [16] |
| 3l | 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C. albicans, A. niger, T. mentagrophytes, P. marneffei | 12.5 | [16] |
| 31 | Imidazole with 2,4-dienone motif | Candida spp. | 0.5 - 8 | [17] |
| 42 | Imidazole with 2,4-dienone motif | Candida spp. | 2 - 32 | [17] |
| HL1 | Imidazole derivative | S. aureus, E. coli, P. aeruginosa | Varies | [13] |
| HL2 | Imidazole derivative | S. aureus, E. coli, P. aeruginosa | Varies | [13] |
| 1b | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | 62.5 - 125 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: Culture the microbial strain (bacterial or fungal) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] This can be assessed visually or by measuring absorbance with a plate reader.
Visualization: Antimicrobial Drug Discovery Workflow
Anti-inflammatory Activity
Several substituted imidazoles have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[16][19]
Mechanism of Action
The primary anti-inflammatory mechanism for many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][19] COX-2 is responsible for producing prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key goal to minimize gastric side effects.[20] Other mechanisms include inhibiting neutrophil degranulation and the generation of reactive oxygen species.[5]
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vivo anti-inflammatory activity of selected imidazole derivatives from a carrageenan-induced paw edema assay.
| Compound ID | Substituent(s) | % Inhibition of Edema | Ulcerogenic Activity (Severity Index) | Reference |
| 2h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole | 52.11 | 0.34 | [16] |
| 2l | 2,4-di-(4-methoxyphenyl)-1H-imidazole | 49.58 | 0.34 | [16] |
| 3g | 2-(3-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 50.42 | 0.17 | [16] |
| 3h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 58.02 | 0.17 | [16] |
| 3l | 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 55.46 | 0.17 | [16] |
| 3m | 2-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 52.94 | 0.17 | [16] |
| Indomethacin | Standard Drug | 63.86 | 1.84 | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Divide rats into groups (e.g., n=6 per group), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the imidazole compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Antiviral Activity
The imidazole scaffold is present in several compounds investigated for antiviral activity against a range of viruses, including RNA and DNA viruses.[21][22]
Mechanism of Action
The antiviral mechanisms of imidazole derivatives are diverse and virus-specific. They can include:
-
Inhibition of Viral Enzymes: Targeting essential viral enzymes like proteases or polymerases, which are necessary for the replication of the virus.[21] For example, some imidazole analogs have been studied for their potential to inhibit the SARS-CoV-2 main protease.[23]
-
Disruption of Viral Entry: Preventing the virus from entering host cells.
-
Interference with Replication Machinery: Directly inhibiting the replication of the viral genome.[24]
Quantitative Data: Antiviral Activity
The following table shows the antiviral activity of representative imidazole-based compounds.
| Compound ID | Target Virus | Activity Metric | Value | Reference |
| 36a | Vaccinia Virus (VV) | EC50 | 0.1 µM | [21] |
| 36b | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 1.5 µM | [21] |
| 36c | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 0.8 µM | [21] |
| 36d | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 1.0 µM | [21] |
| Cu Complex | Dengue Virus (DENV-2) | IC50 | 98.62 µg/mL | [21] |
| 22 | SARS-CoV | EC50 | 21 µM | [24] |
Visualization: General Antiviral Screening Workflow
Conclusion
Substituted imidazoles represent a remarkably versatile and pharmacologically significant class of compounds. Their structural features enable interaction with a multitude of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[25][26] The continued exploration of the structure-activity relationships of novel imidazole derivatives, supported by the robust experimental and computational methods outlined in this guide, holds immense promise for the discovery and development of next-generation therapeutic agents to address a wide range of global health challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Hypothesis on the molecular basis of the antifungal activity of N-substituted imidazoles and triazoles. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. scialert.net [scialert.net]
Methodological & Application
using 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in organic synthesis
Application Notes: 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Introduction
This compound is a valuable and reactive building block in organic synthesis, primarily utilized for the introduction of the (1-methyl-1H-imidazol-4-yl)methyl moiety onto a variety of nucleophilic substrates. This functional group is of significant interest to researchers in medicinal chemistry and drug development, as the imidazole core is a key component in numerous biologically active compounds, known to interact with various enzymes and receptors.[1][2][3] The reagent's primary application lies in alkylation reactions, particularly N-alkylation, proceeding through a classical bimolecular nucleophilic substitution (SN2) mechanism.
Core Application: Alkylation of Nucleophiles
The primary use of this compound is as an electrophile in SN2 reactions. The electron-deficient methylene carbon is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group. This reaction is highly effective for the alkylation of amines, phenols, thiols, and other nucleophilic functional groups. In the case of N-alkylation, a base is typically required to deprotonate the nitrogen-containing substrate, thereby increasing its nucleophilicity and facilitating the reaction.[4][5]
Quantitative Data Summary
The following table summarizes representative reaction conditions for the N-alkylation of various nucleophiles using chloromethyl-heterocyclic compounds. Yields are typical and can vary based on the specific substrate and reaction scale. This data is based on analogous systems and serves as a guideline for reaction optimization.[4]
| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Primary Amine | K₂CO₃ | Acetonitrile | 50 - 80 | 4 - 24 | 80 - 95 | Can be prone to over-alkylation; careful control of stoichiometry is needed. |
| Secondary Amine | K₂CO₃ | Acetonitrile | 25 - 50 | 6 - 12 | 85 - 98 | Generally high yielding and clean reactions.[4] |
| N-Heterocycles | NaH | DMF / THF | 0 to 25 | 4 - 12 | 75 - 90 | Strong base is effective for less nucleophilic heterocycles like imidazoles or triazoles.[5] |
| Phenols | K₂CO₃ | DMF | 25 - 60 | 8 - 18 | 90 - 99 | O-alkylation is typically efficient and high-yielding. |
| Thiols | Et₃N | DCM | 0 to 25 | 2 - 6 | 85 - 95 | S-alkylation is generally rapid and proceeds under mild conditions. |
Experimental Protocols
Two general protocols are provided for the N-alkylation of nitrogen-containing substrates using this compound.
Protocol 1: N-Alkylation using a Mild Base (K₂CO₃)
This method is suitable for many primary and secondary amines and is often preferred for its operational simplicity and milder conditions.
Materials:
-
Nitrogen-containing substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Add anhydrous acetonitrile or DMF to create a suspension (typically 0.1-0.2 M concentration with respect to the substrate).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the mixture in one portion.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
If DMF was used, dissolve the residue in ethyl acetate, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using a Strong Base (NaH)
This protocol is effective for less nucleophilic substrates, such as amides, sulfonamides, or certain N-heterocycles, which require a stronger base for complete deprotonation.[4][5]
Materials:
-
Nitrogen-containing substrate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard flame-dried laboratory glassware, magnetic stirrer, and ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a minimum amount of anhydrous solvent dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography.
Reaction Mechanism and Logical Relationships
The alkylation reaction proceeds via a classical SN2 mechanism. The base deprotonates the nucleophile, increasing its electron density and reactivity. The activated nucleophile then attacks the electrophilic methylene carbon of the imidazole reagent, forming a new bond and displacing the chloride ion in a single, concerted step.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]
- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Protokoll für die N-Alkylierung mit 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid
Anwendungsgebiete und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid ist ein vielseitiges Reagenz, das in der organischen Synthese zur Einführung einer (1-Methyl-1H-imidazol-4-yl)methyl-Gruppe in eine Vielzahl von Molekülen verwendet wird. Diese strukturelle Einheit ist in vielen pharmakologisch aktiven Verbindungen von Bedeutung. Die Alkylierung von Nukleophilen wie Aminen, Phenolen und Thiolen mit diesem Reagenz ist eine grundlegende Transformation in der medizinischen Chemie, die die Synthese von Molekülen mit potenzieller therapeutischer Anwendung ermöglicht. Die Imidazol-Einheit kann die Löslichkeit, die pharmakokinetischen Eigenschaften und die Fähigkeit zur Bindung an biologische Zielstrukturen verbessern.
Derivate, die mit dieser Methode synthetisiert werden, haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle und krebsbekämpfende Eigenschaften.[1][2] Einige Imidazol-Derivate wirken als Inhibitoren von Kinasen wie dem Epidermal Growth Factor Receptor (EGFR) und der BRAF-Kinase, die Schlüsselkomponenten in zellulären Signalwegen sind, die bei Krebs fehlreguliert sind.[3][4]
Prinzip der Reaktion
Die Alkylierungsreaktion verläuft über einen nukleophilen Substitutionsmechanismus (SN2). Das Nukleophil (z. B. ein Amin, Phenol oder Thiol) wird zunächst durch eine Base deprotoniert, um eine reaktivere, anionische Spezies zu erzeugen. Dieses Nukleophil greift dann das elektrophile Kohlenstoffatom der Chlormethylgruppe des 4-(Chlormethyl)-1-methyl-1H-imidazols an, wodurch das Chloridion als Abgangsgruppe verdrängt wird und das alkylierte Produkt entsteht. Da das Reagenz als Hydrochlorid-Salz vorliegt, ist eine ausreichende Menge an Base erforderlich, um sowohl das Nukleophil zu deprotonieren als auch das Hydrochlorid zu neutralisieren.
Daten zur Anwendung
Die folgende Tabelle fasst repräsentative Reaktionsbedingungen und Ausbeuten für die Alkylierung verschiedener Nukleophile mit 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid oder analogen Alkylierungsmitteln zusammen.
| Substrat-Klasse | Typisches Substrat | Base | Lösungsmittel | Temperatur | Zeit | Ausbeute (%) | Referenz |
| N-Alkylierung | Anilin-Derivate | K₂CO₃ / DIPEA | ACN / DMF | 50-80 °C | 4-24 h | Substratabhängig | [5] |
| O-Alkylierung | Calix[3]aren | NaH | DMF | Raumtemp. | - | >95% | |
| S-Alkylierung | 4,5-Diphenyl-1H-imidazol-2-thiol | NaOH | Ethanol | Raumtemp. | 3 h | 70% | [6] |
Hinweis: Die Ausbeuten für die N-Alkylierung sind stark vom jeweiligen Substrat abhängig. Die hier gezeigten Bedingungen sind verallgemeinert.
Detaillierte experimentelle Protokolle
Protokoll 1: N-Alkylierung von Aminen
Dieses Protokoll beschreibt ein allgemeines Verfahren für die N-Alkylierung von primären oder sekundären Aminen.
Materialien:
-
Amin-Substrat
-
4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.2 Äquivalente)
-
Kaliumcarbonat (K₂CO₃, 3.0 Äquivalente) oder Diisopropylethylamin (DIPEA, 2.5 Äquivalente)
-
Acetonitril (ACN) oder N,N-Dimethylformamid (DMF), wasserfrei
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Ethylacetat (EtOAc)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Rückflusskühler
Durchführung:
-
Lösen Sie das Amin-Substrat (1.0 Äquivalent) und die Base (K₂CO₃ oder DIPEA) in wasserfreiem ACN oder DMF in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.2 Äquivalente) portionsweise bei Raumtemperatur hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 50-80 °C und rühren Sie für 4-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Wenn K₂CO₃ verwendet wurde, filtrieren Sie die anorganischen Salze ab und waschen Sie den Rückstand mit dem Lösungsmittel.
-
Wenn DIPEA verwendet wurde oder nach dem Abfiltrieren von K₂CO₃, entfernen Sie das Lösungsmittel im Vakuum.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Produkt zu erhalten.
Protokoll 2: O-Alkylierung von Phenolen
Dieses Protokoll eignet sich für die Alkylierung von phenolischen Hydroxylgruppen, insbesondere bei Substraten, die eine stärkere Base erfordern.
Materialien:
-
Phenol-Substrat
-
4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente pro OH-Gruppe)
-
Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.2 Äquivalente pro OH-Gruppe)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Eisbad
-
Deionisiertes Wasser
-
Ethylacetat (EtOAc)
-
Gesättigte wässrige NaCl-Lösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Lösen Sie das Phenol-Substrat (1.0 Äquivalent) in wasserfreiem DMF in einem trockenen Rundkolben unter einer inerten Atmosphäre.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie vorsichtig Natriumhydrid (1.2 Äquivalente) portionsweise hinzu. Es kann zu einer Gasentwicklung (Wasserstoff) kommen.
-
Rühren Sie die Mischung 30 Minuten bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen und weitere 30 Minuten rühren, um eine vollständige Deprotonierung sicherzustellen.
-
Kühlen Sie die Mischung erneut auf 0 °C und fügen Sie langsam eine Lösung von 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente) in einer minimalen Menge wasserfreiem DMF hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis die DC- oder LC-MS-Analyse den vollständigen Umsatz anzeigt.
-
Löschen Sie die Reaktion vorsichtig durch langsame Zugabe von deionisiertem Wasser bei 0 °C.
-
Extrahieren Sie die wässrige Mischung mehrmals mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Protokoll 3: S-Alkylierung von Thiolen
Dieses Protokoll beschreibt die Alkylierung von Thiolen zu Thioethern unter milden basischen Bedingungen.
Materialien:
-
Thiol-Substrat
-
4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente)
-
Natriumhydroxid (NaOH, 2.2 Äquivalente)
-
Ethanol
-
Deionisiertes Wasser
Durchführung:
-
Lösen Sie das Thiol-Substrat (1.0 Äquivalent) in Ethanol in einem Rundkolben.
-
Fügen Sie eine wässrige Lösung von NaOH (2.2 Äquivalente) hinzu und rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um das Thiolat zu bilden.
-
Fügen Sie 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 3-6 Stunden oder bis die Reaktion gemäß DC-Analyse abgeschlossen ist.
-
Gießen Sie die Reaktionsmischung in Eiswasser.
-
Sammeln Sie den entstandenen Niederschlag durch Filtration, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Rekristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol), um den reinen Thioether zu erhalten.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1. Allgemeiner Arbeitsablauf für die Alkylierungsreaktion.
Beispielhafter Signalweg: EGFR-MAPK-Signalweg
Viele Imidazol-basierte Krebsmedikamente zielen auf Tyrosinkinaserezeptoren wie EGFR ab. Die Hemmung von EGFR blockiert nachgeschaltete Signalwege wie den RAS-RAF-MEK-ERK (MAPK)-Weg, der für das Zellwachstum und -überleben entscheidend ist.[3][4]
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
Application Notes and Protocols for 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride as a versatile reagent in medicinal chemistry. This building block is particularly valuable for the introduction of the 1-methyl-1H-imidazol-4-ylmethyl moiety into a variety of molecular scaffolds, a common feature in many biologically active compounds.
Introduction
This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its role as a bioisostere for other functional groups. The methylated imidazole core, in particular, is found in numerous compounds targeting a range of biological targets, including kinases and fungal enzymes. This reagent serves as a key starting material for the synthesis of these and other novel therapeutic agents.
Applications in Medicinal Chemistry
The primary application of this compound is in the N-alkylation of various nucleophiles, such as amines, phenols, and thiols, to introduce the (1-methyl-1H-imidazol-4-yl)methyl group. This moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a lead compound, including improved solubility, metabolic stability, and target binding affinity.
Synthesis of Kinase Inhibitors
The 1-methyl-imidazole motif is a common feature in a variety of kinase inhibitors, where it can interact with key residues in the ATP-binding pocket of the enzyme. For instance, this moiety has been incorporated into inhibitors of Tie-2, a receptor tyrosine kinase involved in angiogenesis, and dual FLT3/Aurora kinase inhibitors, which are targets in acute myeloid leukemia (AML).
Signaling Pathway for Tie-2 and FLT3/Aurora Kinases
Application Notes and Protocols for Reactions Involving 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a versatile bifunctional reagent characterized by a reactive chloromethyl group and a substituted imidazole ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The imidazole moiety is a common feature in many approved drugs, known for its ability to participate in various biological interactions. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on its use in the synthesis of kinase inhibitors.
Application Notes
Versatile Alkylating Agent in Drug Discovery
This compound serves as a potent electrophile in nucleophilic substitution reactions. The electron-deficient chloromethyl group readily reacts with a wide range of nucleophiles, including phenols, thiols, amines, and carbanions. This reactivity is harnessed in the synthesis of diverse molecular scaffolds with potential therapeutic applications.
In the realm of drug development, this reagent is particularly useful for introducing the 1-methyl-1H-imidazol-4-yl)methyl moiety into a target molecule. This functional group can act as a key pharmacophore, engaging in hydrogen bonding, and other non-covalent interactions with biological targets.
Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] Imidazole-based compounds have been successfully developed as inhibitors for various kinases, including the Tie-2 receptor tyrosine kinase, which is involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth.[2][3]
The synthesis of such inhibitors often involves the coupling of the imidazole-containing fragment with other heterocyclic systems or aromatic rings. The chloromethyl group provides a convenient handle for attaching the imidazole core to the rest of the inhibitor scaffold through a stable ether, thioether, or amine linkage.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Phenols
This protocol describes a general method for the O-alkylation of phenols with this compound. This reaction is fundamental for the synthesis of various biologically active aryl ethers. The following procedure is adapted from a similar synthesis involving the 2-(chloromethyl) isomer and can be optimized for specific phenolic substrates.
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phenoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Alkylation Reaction: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the freshly prepared sodium phenoxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired aryl ether derivative.
Quantitative Data (Representative):
While specific data for the 4-(chloromethyl) isomer is limited in the public domain, the following table provides representative yields for the analogous reaction with 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and various phenols, which can be used as a starting point for optimization.
| Phenolic Substrate | Product | Yield (%) |
| Phenol | 2-((Phenoxymethyl)-1-methyl-1H-imidazole | ~70-80% |
| 4-Methoxyphenol | 2-(((4-Methoxyphenoxy)methyl)-1-methyl-1H-imidazole | ~75-85% |
| 4-Nitrophenol | 2-(((4-Nitrophenoxy)methyl)-1-methyl-1H-imidazole | ~60-70% |
| 2,6-Dimethylphenol | 2-(((2,6-Dimethylphenoxy)methyl)-1-methyl-1H-imidazole | ~50-60% |
Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.
Signaling Pathway and Experimental Workflow Diagrams
Tie-2 Kinase Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the Tie-2 kinase signaling pathway and the mechanism of its inhibition by an imidazole-based inhibitor. Tie-2 is a receptor tyrosine kinase crucial for angiogenesis.[4] Its activation by angiopoietin ligands leads to downstream signaling cascades that promote endothelial cell survival and migration.[5] Imidazole-based inhibitors can block the ATP-binding site of the Tie-2 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways.[4]
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of imidazole-based kinase inhibitors using this compound and their subsequent biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridinylimidazole inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products Synthesized with 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is a key building block in the synthesis of a variety of biologically active compounds, including analogues of the H2 receptor antagonist, cimetidine. The synthesis of N-substituted imidazole derivatives often yields crude products containing unreacted starting materials, reagents, and by-products. Effective purification is a critical step to isolate the desired compound with high purity for subsequent biological evaluation and pharmaceutical development. This document provides detailed application notes and protocols for common and effective purification techniques, including crystallization, column chromatography, and liquid-liquid extraction, tailored for products derived from this compound.
Overview of Purification Strategies
The choice of purification method largely depends on the physicochemical properties of the target molecule, such as polarity, crystallinity, and solubility, as well as the nature of the impurities present. For many pharmacologically relevant molecules synthesized from this compound, the final products are often crystalline solids, making crystallization an efficient and scalable purification method. For non-crystalline or less polar products, column chromatography is the preferred technique.
Caption: General workflow for selecting a purification strategy.
Potential Impurities
Understanding the potential impurities is crucial for developing an effective purification strategy. Common impurities in reactions involving this compound include:
-
Unreacted Starting Material: Residual this compound.
-
Hydrolysis Product: 4-(hydroxymethyl)-1-methyl-1H-imidazole, formed by the reaction of the chloromethyl group with water.
-
Reagents: Excess nucleophiles or bases used in the substitution reaction.
-
Solvents: Residual solvents from the reaction or work-up steps.
-
Side-Products: Products from potential side reactions, such as elimination or over-alkylation.
Purification Protocols
Protocol 1: Purification by pH-Controlled Crystallization
This method is highly effective for polar, crystalline products that are sparingly soluble in an aqueous medium at a specific pH. It is particularly relevant for the synthesis of cimetidine and its analogues, where the product can be crystallized directly from the reaction mixture.[1][2]
Application: Ideal for the purification of zwitterionic or weakly basic compounds that exhibit pH-dependent solubility. This technique can yield purities exceeding 99%.[1]
Experimental Protocol:
-
Reaction Quenching: Upon reaction completion, cool the aqueous reaction mixture to 0-5°C under an inert atmosphere (e.g., nitrogen).[1]
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to the range of 8.0 to 9.5 using a suitable base (e.g., 5N sodium hydroxide solution).[1][2] The target compound's isoelectric point should be within this range to minimize its solubility. Monitor the pH closely throughout the addition.
-
Crystallization: Maintain the temperature at 0-5°C and continue stirring for an extended period (e.g., 12-18 hours) to allow for complete crystallization of the product.[1]
-
Filtration: Collect the crystallized product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual soluble impurities and salts.[1]
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation: Cimetidine Synthesis Example
| Parameter | Result | Reference |
|---|---|---|
| Purity | > 99% | [1][2] |
| Yield | > 70% | [1][2] |
| Reaction pH | 8.5 - 9.0 | [1] |
| Temperature | 0 - 5°C |[1] |
Caption: Workflow for purification by pH-controlled crystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying less polar, non-crystalline, or oily products that are soluble in common organic solvents. It separates compounds based on their differential adsorption to a stationary phase.[3][4]
Application: Purification of N-substituted imidazole derivatives where the product and impurities have different polarities.
Experimental Protocol:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a good separation between the target compound (Rf value of ~0.3) and its impurities. Common solvent systems include gradients of ethyl acetate in hexane or methanol/ethanol in chloroform.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or chloroform).[3]
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increasing the percentage of ethyl acetate).[3] This allows for the sequential elution of compounds with increasing polarity.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Recovery: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to yield the purified compound.[3]
Data Presentation: Typical Chromatographic Conditions
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexane or Dichloromethane (non-polar) |
| Mobile Phase B | Ethyl Acetate or Methanol (polar) |
| Gradient | Stepwise or linear gradient from 100% A to a mixture of A and B |
| Detection | UV visualization (254 nm) and/or TLC staining |
Protocol 3: Purification by Liquid-Liquid Extraction (LLE)
LLE is primarily used as a work-up procedure to perform an initial, bulk separation of the desired product from water-soluble or acid/base-soluble impurities before a final purification step like crystallization or chromatography.[5][6]
Application: Removal of inorganic salts, unreacted polar starting materials, or protonated/deprotonated impurities from a reaction mixture.
Experimental Protocol:
-
Solvent Selection: Choose a water-immiscible organic solvent in which the target product is highly soluble (e.g., ethyl acetate, dichloromethane, n-butanol).[5]
-
Extraction:
-
Dilute the crude reaction mixture with water and the chosen organic solvent in a separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
-
Aqueous Washes (Optional but Recommended):
-
Acidic Wash: To remove basic impurities, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate basic compounds, making them water-soluble.
-
Basic Wash: To remove acidic impurities, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and some water-soluble organic impurities.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which can then be subjected to further purification (Protocol 1 or 2).
-
Purity Assessment
After purification, the identity and purity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for quantifying the purity of imidazole compounds. Reversed-phase HPLC with UV detection is typical.[7] Optimized UHPLC methods can achieve rapid separation and provide limits of detection (LODs) in the nanomolar range.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. It is often coupled with liquid chromatography (LC-MS) for enhanced separation and identification.[7]
References
- 1. EP0046635A1 - Process for the preparation of cimetidine - Google Patents [patents.google.com]
- 2. CA1164876A - Process for the preparation of cimetidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 5. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Reaction of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a critical scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds. The N-alkylation of primary amines with functionalized imidazoles, such as 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, is a key synthetic transformation for generating diverse libraries of compounds for drug discovery. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, yielding N-substituted (1-methyl-1H-imidazol-4-yl)methanamine derivatives. These products are valuable intermediates for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine displaces the chloride from the chloromethyl group of the imidazole. Given that the starting material is a hydrochloride salt, a base is required to neutralize the salt and to deprotonate the primary amine, facilitating its nucleophilicity. The choice of base, solvent, and temperature is crucial for achieving optimal yields and minimizing side reactions.
Data Presentation
The following tables are provided as a template for researchers to summarize their quantitative data from the N-alkylation reactions. Consistent data logging is essential for comparing the efficacy of different reaction conditions and substrates.
Table 1: Reaction Conditions and Yields for the N-Alkylation of Primary Amines with this compound
| Entry | Primary Amine (R-NH₂) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Benzylamine | K₂CO₃ (2.2) | Acetonitrile | 80 | 12 | [Insert Data] |
| 2 | Aniline | K₂CO₃ (2.2) | DMF | 100 | 24 | [Insert Data] |
| 3 | 4-Fluoroaniline | DIPEA (2.5) | Acetonitrile | 80 | 18 | [Insert Data] |
| 4 | n-Butylamine | Ethanolic KOH | Reflux | 6 | [Insert Data] | |
| 5 | Cyclohexylamine | DBU (1.5) | DMF | 90 | 20 | [Insert Data] |
Table 2: Spectroscopic Data for Synthesized N-((1-methyl-1H-imidazol-4-yl)methyl)amines
| Entry | Product | Molecular Formula | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) | MS (m/z) |
| 1 | N-((1-methyl-1H-imidazol-4-yl)methyl)benzenamine | C₁₁H₁₃N₃ | [Insert Data] | [Insert Data] | [Insert Data] |
| 2 | N-((1-methyl-1H-imidazol-4-yl)methyl)-4-fluoroaniline | C₁₁H₁₂FN₃ | [Insert Data] | [Insert Data] | [Insert Data] |
| 3 | N-((1-methyl-1H-imidazol-4-yl)methyl)butan-1-amine | C₉H₁₇N₃ | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for the N-alkylation of primary amines with this compound. These protocols are based on established methods for similar N-alkylation reactions.[1][2]
Protocol 1: General Procedure using Potassium Carbonate in Acetonitrile
This protocol is suitable for a range of primary amines, particularly aliphatic and benzylamines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Add the primary amine (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.
Protocol 2: Procedure for Less Reactive Amines using a Stronger Base in DMF
This protocol is recommended for less nucleophilic primary amines, such as substituted anilines, and for sterically hindered substrates.[3]
Materials:
-
This compound
-
Primary amine (e.g., 4-fluoroaniline)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.
-
Add DBU (1.5 eq) or DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water to remove residual DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated imidazole.
Mandatory Visualizations
General Reaction Scheme
Caption: General reaction scheme for the N-alkylation.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
References
Catalytic Applications of Imidazole Derivatives in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazole derivatives have emerged as a versatile and powerful class of catalysts in modern organic synthesis. Their unique electronic properties and structural tunability have led to their widespread application in a variety of catalytic transformations, ranging from carbon-carbon bond formation to asymmetric synthesis and polymerization. This document provides detailed application notes and experimental protocols for key reactions catalyzed by imidazole derivatives, with a focus on N-heterocyclic carbenes (NHCs) and other imidazole-based catalysts.
N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction
The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of complex molecules. N-heterocyclic carbenes, derived from imidazole salts, are highly effective catalysts for this transformation.
Application Notes:
NHC-catalyzed Stetter reactions involve the conjugate addition of an aldehyde to a Michael acceptor. The choice of the NHC precatalyst, base, and solvent is crucial for achieving high yields and, in the case of asymmetric reactions, high enantioselectivity. Triazolium-based NHCs are often preferred for their enhanced activity. The reaction is generally tolerant of a wide range of functional groups on both the aldehyde and the Michael acceptor.
Experimental Protocol: General Procedure for the Intramolecular Stetter Reaction
This protocol is adapted from the work of Ciganek and Rovis for the cyclization of 2-formylaryloxy crotonates.
Materials:
-
Thiazolium salt precatalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
-
2-Formylaryloxy crotonate substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiazolium salt precatalyst (10 mol%).
-
Add the 2-formylaryloxy crotonate substrate (1.0 equivalent) to the flask.
-
Add anhydrous DMF to dissolve the solids.
-
The reaction mixture is then heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzannulated pyranone.
Catalytic Cycle of the Stetter Reaction
The following diagram illustrates the generally accepted catalytic cycle for the NHC-catalyzed Stetter reaction.
Caption: Catalytic cycle of the NHC-catalyzed Stetter reaction.
Asymmetric Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that yields α-hydroxy ketones. Chiral imidazole-derived NHCs have been successfully employed to catalyze this reaction enantioselectively, providing access to optically active products.
Application Notes:
The enantioselectivity of the asymmetric benzoin condensation is highly dependent on the structure of the chiral NHC catalyst.[1] Catalysts derived from chiral amino acids or other natural products have shown excellent results.[1] The reaction conditions, including the choice of base and solvent, must be carefully optimized to achieve high yields and enantiomeric excesses.
Experimental Protocol: General Procedure for Asymmetric Benzoin Condensation
This protocol is a general representation based on common procedures found in the literature.[2][3]
Materials:
-
Chiral imidazolium salt precatalyst (e.g., a derivative of a chiral amino acid)
-
Aromatic aldehyde substrate
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral imidazolium salt precatalyst (5-10 mol%) in anhydrous THF.
-
Add the aromatic aldehyde (1.0 equivalent) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the base (e.g., potassium tert-butoxide, 1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched benzoin product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Benzoin Condensation
| Entry | Aldehyde | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Chiral Triazolium Salt (10) | DBU | Toluene | 24 | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | Chiral Imidazolium Salt (5) | KHMDS | THF | 12 | 91 | 95 |
| 3 | 4-Methoxybenzaldehyde | Chiral Thiazolium Salt (10) | Cs2CO3 | CH2Cl2 | 48 | 78 | 88 |
| 4 | 2-Naphthaldehyde | Chiral Triazolium Salt (10) | DBU | Toluene | 24 | 82 | 90 |
Data is a representative compilation from various literature sources and should be used for comparative purposes.
Imidazole Derivatives in Asymmetric Synthesis
Chiral bicyclic imidazole derivatives have been developed as highly effective nucleophilic catalysts for a range of asymmetric transformations, including the Steglich rearrangement and kinetic resolution of alcohols.[4][5]
Application Notes:
These catalysts operate through a nucleophilic catalysis mechanism, where the imidazole nitrogen acts as the nucleophile. The rigid bicyclic structure and the strategically placed chiral substituents are key to achieving high levels of stereocontrol.[4] These catalysts are often recyclable, making them attractive for sustainable synthesis.[6]
Experimental Protocol: Synthesis of a Chiral Bicyclic Imidazole Catalyst
This protocol outlines the synthesis of a key intermediate for chiral bicyclic imidazole catalysts, HO-DPI, as described by Zhang and coworkers.[4]
Materials:
-
Imidazole
-
Acrolein
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve imidazole (1.0 equivalent) in the chosen solvent.
-
Cool the solution to 0 °C.
-
Slowly add acrolein (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product (racemic HO-DPI) can be purified by column chromatography.
-
The enantiomers can be separated by kinetic resolution or optical resolution techniques as described in the literature.[4]
Workflow for Chiral Bicyclic Imidazole Catalyst Synthesis
The following diagram illustrates the general workflow for the synthesis and application of chiral bicyclic imidazole catalysts.
Caption: Workflow for the synthesis and application of chiral bicyclic imidazole catalysts.
Copper-Catalyzed Cross-Coupling Reactions with Imidazole Derivatives
Imidazole derivatives are important structural motifs in many pharmaceuticals and functional materials. Copper-catalyzed cross-coupling reactions provide an efficient method for the N-arylation of imidazoles.
Application Notes:
Copper-catalyzed N-arylation of imidazoles can be achieved with a variety of aryl halides. The choice of the copper source, ligand, base, and solvent is critical for the success of the reaction. Ligands such as 1,10-phenanthroline and its derivatives have been shown to be effective in promoting these couplings.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of Imidazole
This protocol is based on procedures reported for the copper-catalyzed coupling of imidazoles with aryl halides.[7][8]
Materials:
-
Imidazole
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) salt (e.g., CuI or Cu2O)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Solvent (e.g., DMSO or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the imidazole (1.2 equivalents), aryl halide (1.0 equivalent), copper(I) salt (5-10 mol%), ligand (10-20 mol%), and base (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Copper-Catalyzed N-Arylation of Imidazole
| Entry | Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (5) | 1,10-Phenanthroline (10) | Cs2CO3 | DMSO | 110 | 24 | 92 |
| 2 | 4-Bromoanisole | Cu2O (10) | 8-Hydroxyquinoline (20) | K2CO3 | DMF | 130 | 48 | 85 |
| 3 | 1-Iodonaphthalene | CuI (5) | Neocuproine (10) | K3PO4 | Dioxane | 110 | 24 | 88 |
| 4 | 3-Bromopyridine | CuI (10) | DMEDA (20) | K2CO3 | Toluene | 110 | 36 | 75 |
Data is a representative compilation from various literature sources and should be used for comparative purposes. DMEDA = N,N'-Dimethylethylenediamine.
This document provides a snapshot of the vast potential of imidazole derivatives in catalytic synthesis. The provided protocols and data serve as a starting point for researchers to explore and adapt these powerful catalytic systems for their specific synthetic challenges.
References
- 1. Catalytic Asymmetric Benzoin Condensation for the Synthesis of Natural Products and Their Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral bicycle imidazole nucleophilic catalysts: rational design, facile synthesis, and successful application in asymmetric Steglich rearrangement. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride as a versatile building block in the synthesis of bioactive molecules. The imidazole moiety is a prominent feature in many pharmacologically active compounds, and the chloromethyl group at the 4-position provides a reactive handle for the facile introduction of this important heterocycle into a variety of molecular scaffolds.
This document details the synthesis of a series of potent anticancer agents based on a calix[1]arene scaffold, highlighting the utility of a structurally related isomer, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. The synthetic protocols and the mechanism of action described herein are expected to be directly applicable to the 4-chloro-methyl isomer, offering a pathway to novel therapeutic agents. The primary mechanism of action for the described compounds is the induction of cuproptosis, a form of copper-dependent cell death, by acting as copper(I) ionophores and disrupting intracellular copper homeostasis.[2][3][4]
Synthesis of Bioactive Imidazole-Containing Calix[1]arenes
The following protocols are adapted from the synthesis of calix[1]arene-based copper(I) ionophores. These compounds have demonstrated significant cytotoxic activity against cancer cell lines.
General Synthetic Scheme
The synthesis involves a two-step alkylation of a parent calix[1]arene. First, a selective 1,3-dialkylation of the lower rim phenolic groups is performed, followed by the alkylation of the remaining two phenol groups with this compound.
Diagram of the General Synthetic Workflow
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Calixarene [label="Calix[1]arene"]; Step1 [label="1,3-Dialkylation\n(e.g., K2CO3, Alkylating Agent)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="1,3-Dialkylated Calix[1]arene"]; Step2 [label="Alkylation with\n4-(chloromethyl)-1-methyl-1H-imidazole HCl\n(NaH)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Bioactive Imidazole-Functionalized\nCalix[1]arene"];
Calixarene -> Step1 -> Intermediate; Intermediate -> Step2 -> Product; }
Caption: General workflow for the synthesis of bioactive calixarene derivatives.Experimental Protocols
Protocol 1: Synthesis of a Calix[1]arene-Based Copper(I) Ionophore
This protocol describes the second alkylation step to introduce the imidazole moieties.
Materials:
-
1,3-Dialkylated Calix[1]arene derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the 1,3-dialkylated calix[1]arene in anhydrous DMF under an inert atmosphere, add sodium hydride (2.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of this compound (2.5 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final imidazole-functionalized calix[1]arene.
Quantitative Data: Biological Activity
The synthesized calix[1]arene-based copper ionophores have been evaluated for their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values against a human hepatocarcinoma cell line (HepG2/C3A).
| Compound | Modifying Group on Calixarene | cLogP | IC50 (µM) against HepG2/C3A cells |
| 1 | Propoxy | 9.2 | 3.1 ± 1.1 |
| 2 | Allyloxy | 7.0 | 4.5 ± 0.5 |
| 3 | Pentoxy | 11.3 | >30 |
| 4 | Ester-terminated alkoxy | 7.4 | 9 |
| 5 | Amide-terminated alkoxy | 4.1 | <1 |
Data adapted from a study on analogous 2-(chloromethyl)-1-methyl-1H-imidazole derivatives.
Mechanism of Action: Induction of Cuproptosis
The bioactive imidazole-functionalized calix[1]arenes act as copper(I) ionophores, transporting copper ions across cellular membranes and disrupting intracellular copper homeostasis. This leads to a specific form of programmed cell death known as cuproptosis.[2][3]
Signaling Pathway of Cuproptosis Induced by Imidazole-Calixarene Copper Ionophores
Caption: Disruption of copper homeostasis leading to cuproptosis.
The process begins with the ionophore binding to extracellular copper(I) and facilitating its transport into the cell. The resulting increase in intracellular copper concentration, particularly within the mitochondria, leads to the generation of reactive oxygen species (ROS) and inhibition of the proteasome system, ultimately triggering cuproptosis.[1][5] This targeted mechanism of action in cancer cells, which often exhibit elevated copper levels, makes these compounds promising candidates for further drug development.[4][6]
References
- 1. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole derivatives are fundamental building blocks in pharmaceutical chemistry, forming the core structure of numerous bioactive molecules and therapeutic agents.[1] Specifically, 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and its related structures are key intermediates in the synthesis of various pharmaceuticals, including antihistamines and antifungal agents.[1] As drug development progresses from laboratory-scale synthesis to pilot and industrial production, understanding the considerations for scaling up the synthesis of these intermediates is critical. A successful scale-up requires a process that is not only high-yielding and cost-effective but also safe, robust, and reproducible.
This document provides detailed protocols and key considerations for the scale-up synthesis of 4-(chloromethyl)-imidazole hydrochloride derivatives, focusing on two primary synthetic routes: the chlorination of a hydroxymethyl intermediate and the direct chloromethylation of a methylimidazole precursor.
Synthetic Strategies and Workflow
Two principal pathways are commonly employed for the synthesis of chloromethyl-imidazole derivatives.
-
Route A: Chlorination of a Hydroxymethyl Precursor: This common laboratory method involves the synthesis of a 4-(hydroxymethyl)-5-methylimidazole intermediate, which is subsequently chlorinated. The chlorination is typically achieved using an agent like thionyl chloride (SOCl₂). This route offers high yields but involves handling highly reactive and hazardous materials, posing significant safety challenges during scale-up.[2]
-
Route B: Direct Chloromethylation: This method is often preferred for industrial-scale production. It involves the direct chloromethylation of a suitable precursor, such as 4-methylimidazole, using formaldehyde in the presence of excess hydrogen chloride.[3] This approach can be simpler and more cost-effective for large-scale manufacturing.[3]
Caption: Comparative workflow for two primary synthetic routes.
Key Scale-Up Considerations
Transitioning from a bench-scale procedure to a large-scale industrial process requires careful evaluation of several factors. The choice between the synthetic routes and the specific process parameters will depend on available equipment, safety infrastructure, cost, and desired purity.
Caption: Key decision points and considerations for process scale-up.
-
Thermal Management: The reaction of 4-(hydroxymethyl)-5-methylimidazole with thionyl chloride is described as vigorous and requires careful temperature control, typically between 10°C and 20°C during addition.[2] On a large scale, the exothermic nature of this reaction necessitates a reactor with efficient heat exchange capabilities to prevent thermal runaways. The direct chloromethylation process can also be exothermic and may require heating to 80°C for extended periods, demanding precise temperature regulation.[3]
-
Reagent Handling and Safety:
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5][6] Scale-up requires a closed system, specialized handling procedures, and appropriate personal protective equipment (PPE), including chemical-resistant suits, gloves, and respiratory protection.[4][7][8] Scrubber systems must be in place to neutralize toxic off-gases.
-
Formaldehyde and HCl Gas: The direct chloromethylation route uses formaldehyde and an excess of hydrogen chloride, which can be in the form of concentrated aqueous acid or HCl gas.[3] Handling large quantities of gaseous HCl requires specialized equipment and safety protocols to prevent leaks and ensure accurate dosing.[3]
-
-
Mixing and Mass Transfer: Ensuring homogenous mixing is crucial for consistent reaction progress and temperature distribution, especially in large-volume reactors. Inadequate mixing can lead to localized hot spots, increasing the risk of side reactions or thermal decomposition. The formation of precipitates during the reaction can also pose mixing challenges.[2]
-
Work-up and Purification:
-
Quenching: The quenching of thionyl chloride reactions must be carefully designed to manage the violent reaction with protic solvents.
-
Crystallization: The final product is typically isolated as a hydrochloride salt by crystallization.[2][3] On a large scale, controlling the cooling rate, agitation, and solvent composition is critical to achieve the desired crystal size distribution, purity, and yield. Recrystallization from solvents like ethanol or acetonitrile may be necessary to achieve high purity.[3]
-
Filtration and Drying: The choice of filtration and drying equipment (e.g., centrifuge, filter dryer) depends on the scale and the physical properties of the crystalline product. The product should be dried under reduced pressure to remove residual solvents.[2][3]
-
Experimental Protocols
The following sections provide detailed methodologies for both synthetic routes.
Protocol 1: Chlorination of 4-(Hydroxymethyl)-5-methylimidazole
This protocol is based on a laboratory-scale synthesis and highlights key parameters to monitor during scale-up.[2]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet connected to a scrubber.
-
Addition funnel.
-
Filtration apparatus.
-
Vacuum drying oven.
-
4-(Hydroxymethyl)-5-methylimidazole[9]
-
Thionyl chloride (SOCl₂)[4]
-
Diethyl ether
Procedure:
-
Charge the reactor with thionyl chloride (50 ml per 11.2 g of starting material).
-
Establish a nitrogen atmosphere and begin stirring. Cool the reactor contents to 10-15°C using a chiller.
-
Add 4-(hydroxymethyl)-5-methylimidazole (11.2 g, 0.1 mol) in small portions over a 15-minute period, ensuring the internal temperature is maintained between 10°C and 20°C.[2] A colorless precipitate will form.
-
Once the addition is complete, slowly raise the temperature to 55°C (±5°C) over 30 minutes.
-
Hold the reaction mixture at this temperature for 30 minutes.
-
Cool the mixture back down to 10°C.
-
Slowly add diethyl ether (100 ml) to the cooled mixture to facilitate precipitation.
-
Filter the colorless precipitate, wash the filter cake thoroughly with diethyl ether, and dry the solid in a vacuum oven.
| Parameter | Value | Reference |
| Starting Material | 4-(Hydroxymethyl)-5-methylimidazole | [2] |
| Reagent | Thionyl chloride | [2] |
| Molar Ratio | ~1:7.5 (Substrate:SOCl₂) | Calculated from[2] |
| Temperature (Addition) | 10-20°C | [2] |
| Temperature (Hold) | 55°C ±5°C | [2] |
| Reaction Time | ~1.5 hours | [2] |
| Yield | ~91% | [2] |
| Melting Point | 208-211°C (dec.) | [2] |
Protocol 2: Direct Chloromethylation of 4-Methylimidazole
This protocol is adapted from a patented industrial-scale process.[3]
Materials and Equipment:
-
Pressure-rated, corrosion-resistant reactor with stirrer, temperature control, and gas inlet/outlet.
-
Distillation apparatus.
-
Crystallization vessel.
-
Centrifuge or filter dryer.
-
4-Methylimidazole
-
Formaldehyde (or paraformaldehyde)
-
Concentrated Hydrochloric Acid
-
Hydrogen Chloride (gas)
-
Ethanol
Procedure:
-
Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid within the reactor.
-
Add formaldehyde, maintaining a molar ratio of 4-methylimidazole to formaldehyde between 1:1 and 1:1.5.[3]
-
Heat the mixture to 80°C while continuously introducing HCl gas into the reaction mixture.
-
Maintain the reaction at 80°C for 20 hours.[3]
-
After the reaction is complete, distill off the aqueous hydrochloric acid under reduced pressure.
-
Add ethanol to the residue and heat the mixture to boiling to dissolve the product.
-
Cool the solution to approximately 5°C to induce crystallization.
-
Filter the precipitate, wash with an ethereal HCl solution, and dry under reduced pressure.
| Parameter | Value | Reference |
| Starting Material | 4-Methylimidazole | [3] |
| Reagents | Formaldehyde, HCl (aq), HCl (gas) | [3] |
| Molar Ratio (Substrate:HCHO) | 1:1 to 1:1.5 | [3] |
| Temperature | 80°C | [3] |
| Reaction Time | 20 hours | [3] |
| Purification | Recrystallization from Ethanol | [3] |
| Yield | ~75% (after recrystallization) | [3] |
| Melting Point | 143°C (analytically pure) | [3] |
Conclusion
The scale-up synthesis of this compound derivatives presents distinct challenges and opportunities depending on the chosen synthetic route. The chlorination of the hydroxymethyl intermediate offers high yields but requires stringent safety protocols and thermal management due to the use of thionyl chloride. The direct chloromethylation pathway, while potentially lower-yielding, may be more amenable to an industrial setting by avoiding highly reactive reagents. A thorough process hazard analysis, careful optimization of reaction conditions, and robust engineering controls are paramount for the safe, efficient, and scalable production of this important pharmaceutical intermediate.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. prepchem.com [prepchem.com]
- 3. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 4. lanxess.com [lanxess.com]
- 5. westliberty.edu [westliberty.edu]
- 6. bionium.miami.edu [bionium.miami.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. westliberty.edu [westliberty.edu]
- 9. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
improving yield in reactions with 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. The information is designed to help improve reaction yields and address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Deprotonation of Nucleophile: The nucleophile (e.g., amine, thiol, or alcohol) is not sufficiently activated to react with the alkylating agent. | • Choice of Base: For less nucleophilic substrates, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can ensure complete deprotonation. For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, especially with more reactive nucleophiles.[1] • Stoichiometry of Base: Since the starting material is a hydrochloride salt, at least two equivalents of base are required: one to neutralize the HCl and another to deprotonate the nucleophile. |
| Low Reactivity of the Alkylating Agent: The reaction conditions may not be optimal for the reactivity of this compound. | • Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate.[1] However, excessive heat can lead to side reactions. • Solvent: Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are generally effective as they can dissolve the reactants and facilitate the SN2 reaction.[1] | |
| Degradation of the Alkylating Agent: this compound can be sensitive to moisture and nucleophilic solvents. | • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). • Reaction with Nucleophilic Solvents: Avoid using nucleophilic solvents like alcohols (e.g., ethanol) if N-alkylation is the desired outcome, as the solvent can compete with the intended nucleophile. | |
| Formation of Side Products | Over-alkylation: The N-alkylated product can react further with the alkylating agent, leading to the formation of a quaternary imidazolium salt.[2] | • Control Stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent. • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.[1] • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[1] |
| Formation of Isomers: For nucleophiles with multiple reactive sites, a mixture of isomers may be formed. | • Protecting Groups: If applicable, use protecting groups to block undesired reactive sites on the nucleophile. • Reaction Conditions: The choice of base and solvent can influence regioselectivity. A systematic screening of conditions may be necessary to optimize for the desired isomer. | |
| Difficult Product Isolation/Purification | Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. | • Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to drive the reaction to completion. |
| Formation of Emulsions During Workup: The use of DMF as a solvent can sometimes lead to emulsions during aqueous workup. | • Solvent Removal: If possible, remove the DMF under reduced pressure before the aqueous workup. • Alternative Solvents: Consider using a solvent like acetonitrile, which is easier to remove. | |
| Product Solubility Issues: The product may have limited solubility in common extraction solvents. | • Solvent Screening: Test the solubility of the product in a range of solvents to find a suitable system for extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: How does the hydrochloride salt form of 4-(chloromethyl)-1-methyl-1H-imidazole affect my reaction?
A1: The hydrochloride salt means that the imidazole ring is protonated. This has two main implications for your reaction:
-
Basicity: You will need to use at least two equivalents of base in your reaction: one to neutralize the hydrochloride and a second to deprotonate your nucleophile.
-
Solubility: The salt form is generally more soluble in polar solvents.
Q2: What is the optimal base and solvent combination for N-alkylation reactions with this reagent?
A2: The optimal combination depends on the nucleophilicity of your substrate.
-
For highly nucleophilic substrates: A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is often sufficient.
-
For less nucleophilic substrates: A stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary to achieve a good yield.[1]
Q3: How can I minimize the formation of the quaternary imidazolium salt byproduct?
A3: Over-alkylation can be a common side reaction.[2] To minimize it:
-
Use a slight excess of your nucleophile (e.g., 1.1 to 1.2 equivalents).
-
Add the this compound solution slowly to the reaction mixture.
-
Monitor the reaction closely and stop it once the starting material has been consumed.[1]
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: Several factors can be adjusted to increase the reaction rate:
-
Increase the temperature: Gently heating the reaction mixture can significantly speed up the reaction.[1]
-
Use a more polar solvent: Solvents like DMF or DMSO can help to accelerate SN2 reactions.[1]
-
Ensure complete deprotonation: If using a weak base, consider switching to a stronger base like NaH to ensure your nucleophile is fully activated.
Q5: Are there any known incompatibilities with this reagent?
A5: Yes, be aware of the following:
-
Water: The reagent can hydrolyze in the presence of water, so use anhydrous conditions.
-
Nucleophilic solvents: Solvents like alcohols can react with the chloromethyl group and should be avoided if they are not the intended nucleophile.
-
Strongly basic aqueous solutions: These can promote hydrolysis and other side reactions.
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is suitable for many nucleophiles with moderate to high reactivity.
-
To a solution of the nucleophile (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.2-3.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N-Alkylation using Sodium Hydride (NaH)
This protocol is recommended for less reactive nucleophiles.
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the solvent.
-
Add anhydrous THF or DMF to the flask.
-
Dissolve the nucleophile (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Logic
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
General N-Alkylation Experimental Workflow
Caption: A typical experimental workflow for N-alkylation reactions.
References
side reactions of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. The information is designed to help you anticipate and avoid common side reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing an unexpected drop in the yield of my reaction involving this compound, and I suspect a side reaction. What are the most common side reactions?
A1: this compound is a reactive compound, and its utility can be compromised by several side reactions. The most common issues are:
-
Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially in the presence of water or other nucleophilic solvents.
-
Dimerization/Polymerization: The molecule can react with itself, particularly under basic conditions, leading to the formation of dimers and higher-order oligomers.
-
Reaction with Nucleophiles: Being a reactive alkylating agent, it will readily react with any nucleophiles present in the reaction mixture, including solvents, bases, or impurities.
Q2: My product purity is lower than expected. How can I minimize the formation of the hydrolyzed impurity, 4-(hydroxymethyl)-1-methyl-1H-imidazole?
A2: Hydrolysis is a significant side reaction, especially in aqueous or protic solvents. To minimize its occurrence, consider the following:
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF).
-
Temperature Control: Perform the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.
-
pH Control: Maintain a neutral or, ideally, slightly acidic pH. The hydrochloride salt form of the compound is more stable against hydrolysis than the free base. If your reaction requires basic conditions, use a non-nucleophilic base and add it slowly at a low temperature.
-
Moisture Control: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q3: I have observed the formation of a viscous, insoluble material in my reaction. Could this be polymerization, and how can I prevent it?
A3: The formation of insoluble, viscous material is a strong indicator of dimerization or polymerization. This is often initiated by the deprotonation of the imidazole ring, which increases its nucleophilicity, or by the reaction with external nucleophiles. To prevent this:
-
Maintain Acidic Conditions: As with hydrolysis, maintaining a slightly acidic environment is crucial. The protonated imidazole ring is less nucleophilic, which significantly inhibits self-reaction. A patent for a similar compound suggests that conducting the reaction in a strongly acidic medium, such as aqueous HCl, can effectively suppress the formation of these by-products.
-
Control Stoichiometry: Use the stoichiometric amount of base required for your reaction and add it portion-wise or via syringe pump to avoid localized areas of high basicity.
-
Low Concentration: Running the reaction at a lower concentration can reduce the probability of intermolecular side reactions.
Q4: Can the choice of base in my reaction influence the formation of side products?
A4: Absolutely. The choice of base is critical.
-
Avoid Nucleophilic Bases: Strong, nucleophilic bases (e.g., sodium hydroxide, potassium hydroxide) can directly react with the chloromethyl group or promote self-condensation.
-
Use Non-Nucleophilic Bases: Opt for sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or proton sponge.
-
Inorganic Carbonates: In some cases, milder inorganic bases like potassium carbonate or cesium carbonate can be used, but their insolubility can sometimes lead to localized high pH, so efficient stirring is essential.
Data Presentation
The following table summarizes the potential side reactions and the recommended conditions to minimize them.
| Side Reaction | Impurity Formed | Favorable Conditions | Recommended Conditions to Avoid |
| Hydrolysis | 4-(hydroxymethyl)-1-methyl-1H-imidazole | High temperature, presence of water, neutral to basic pH | Low temperature, anhydrous aprotic solvents, slightly acidic pH |
| Dimerization/ Polymerization | Dimeric/Oligomeric species | Basic pH, high concentration, high temperature | Slightly acidic pH, low concentration, low temperature, use of non-nucleophilic bases |
| Reaction with Nucleophiles | Various by-products | Presence of nucleophilic solvents, reagents, or impurities | Use of non-nucleophilic solvents and reagents, ensure purity of starting materials |
Experimental Protocols
Standard Protocol for Alkylation using this compound with Minimized Side Reactions
This protocol provides a general guideline for using this compound as an alkylating agent while minimizing common side reactions.
Materials:
-
This compound
-
Substrate containing a nucleophilic group (e.g., an alcohol, phenol, or thiol)
-
Anhydrous aprotic solvent (e.g., acetonitrile or DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Assemble the reaction apparatus under an inert atmosphere. All glassware should be oven-dried or flame-dried before use.
-
Reagent Addition:
-
To a stirred solution of the nucleophilic substrate (1.0 eq) in the chosen anhydrous aprotic solvent, add this compound (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the non-nucleophilic base (e.g., DIPEA, 1.2 eq) dropwise over a period of 15-30 minutes, ensuring the temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Signaling Pathway of Side Reactions
managing the hygroscopic nature of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1][2] This can lead to changes in the physical and chemical properties of the compound, such as clumping, deliquescence (dissolving in the absorbed water), and degradation.[1][2]
Q2: Why is it crucial to manage the hygroscopic nature of this compound?
A2: The absorption of moisture can significantly impact the quality, stability, and reactivity of this compound. For instance, water content can affect its chemical stability, crystal structure, and dissolution rate.[2][] In experimental settings, inaccurate weighing due to water absorption can lead to errors in stoichiometry and reaction outcomes.
Q3: How should I store this compound to minimize moisture absorption?
A3: It should be stored in a tightly sealed container in a dry and cool place.[4] For enhanced protection, store the primary container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) or in a controlled low-humidity environment, such as a glove box.[5]
Q4: What are the visual signs that the compound has absorbed moisture?
A4: Visual indications of moisture absorption include a change in the appearance of the solid from a free-flowing powder to a clumpy or sticky material. In cases of high moisture absorption, the compound may appear wet or even dissolve completely (deliquescence).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or product purity. | Inaccurate weighing of the hygroscopic starting material due to absorbed water. | 1. Dry the compound before use using an appropriate method (see Experimental Protocols). 2. Handle and weigh the compound in a controlled environment (e.g., a glove box with low humidity). |
| The compound has formed clumps or appears wet. | Improper storage or exposure to a humid environment. | 1. Dry the material using a suitable technique such as vacuum drying or oven drying at a low temperature (verify thermal stability first). 2. Review and improve storage conditions. Ensure containers are airtight and stored in a desiccator. |
| Difficulty in handling and transferring the solid. | The compound has become sticky due to moisture absorption. | 1. Handle the compound in a low-humidity environment to prevent further moisture uptake. 2. If clumping is minor, it may be possible to break up the clumps with a spatula inside a controlled environment just before weighing.[1] |
| Unexpected side reactions or byproducts. | The presence of water may be catalyzing or participating in side reactions. | 1. Ensure the compound is thoroughly dried before use. 2. Use anhydrous solvents and reagents in your reaction setup. |
Quantitative Data on Hygroscopicity
Disclaimer: The following data is illustrative for a representative hygroscopic small molecule hydrochloride salt and is not specific to this compound. Experimental determination is required for precise data on the target compound.
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) at 25°C | Classification |
| 20 | 0.1 | Slightly Hygroscopic |
| 40 | 0.5 | Slightly Hygroscopic |
| 60 | 1.8 | Moderately Hygroscopic |
| 80 | 5.2 | Very Hygroscopic |
| 90 | 15.7 (Deliquescence may occur) | Very Hygroscopic |
Table based on typical hygroscopicity classifications.[6]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is highly specific for water and is suitable for determining trace amounts of moisture.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for the compound, which may require optimization.
-
Sample Preparation: Due to its hygroscopic nature, prepare the sample in a low-humidity environment (e.g., a glove box).
-
Accurately weigh a suitable amount of this compound in a sealed container.
-
Titration: Quickly transfer the weighed sample to the titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.
Protocol 2: Determination of Volatile Content by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. A mass loss at a temperature corresponding to the boiling point of water can indicate moisture content.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass.
-
Sample Preparation: In a controlled environment, place a small, accurately weighed amount of the compound into a TGA pan.
-
Analysis: Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Interpretation: Analyze the resulting thermogram. A weight loss step around 100°C is typically attributed to the loss of water. The percentage of weight loss in this step corresponds to the moisture content.[][7]
Protocol 3: Handling of this compound in a Glove Box
A glove box provides an inert atmosphere with very low humidity, ideal for handling highly hygroscopic substances.
Methodology:
-
Preparation: Ensure the glove box atmosphere has low oxygen and moisture levels (typically <1 ppm).
-
Transfer all necessary equipment (spatulas, weighing boats, vials, etc.) into the glove box via the antechamber. Ensure all glassware is thoroughly dried beforehand.
-
Transferring the Compound: Bring the sealed container of this compound into the glove box through the antechamber.
-
Handling: Once inside the glove box, open the container. The compound can now be weighed and transferred without absorbing atmospheric moisture.
-
Storage: After use, securely reseal the container before removing it from the glove box. Store any long-term quantities within the controlled environment of the glove box or in a desiccator.
Visualizations
Caption: Experimental Workflow for Hygroscopic Compounds.
Caption: Troubleshooting Logic for Experimental Issues.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 4. fishersci.com [fishersci.com]
- 5. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic strategies for obtaining this compound:
-
Chlorination of 4-(hydroxymethyl)-1-methyl-1H-imidazole: This common method involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Direct chloromethylation of 1-methyl-1H-imidazole: This approach introduces the chloromethyl group directly onto the imidazole ring using reagents such as formaldehyde and hydrogen chloride.
Q2: What are the critical parameters to control during the chlorination of 4-(hydroxymethyl)-1-methyl-1H-imidazole with thionyl chloride?
A2: Key parameters to monitor include:
-
Temperature: The reaction is often exothermic, and maintaining a low initial temperature (e.g., 0-10°C) during the addition of thionyl chloride is crucial to control the reaction rate and minimize side reactions.[1]
-
Reagent Addition: Slow, portion-wise addition of the alcohol to thionyl chloride (or vice-versa, depending on the specific protocol) is recommended to manage the vigorous reaction.[1]
-
Solvent: An inert solvent such as chloroform or dichloromethane is typically used.
-
Work-up: Proper quenching of excess thionyl chloride and careful isolation of the hydrochloride salt are essential for obtaining a pure product.
Q3: What are potential side reactions to be aware of during the synthesis?
A3: Several side reactions can occur:
-
Over-reaction/Polymerization: In direct chloromethylation, the product can react with the starting material to form diarylmethane-like byproducts, especially at elevated temperatures.[2][3]
-
Formation of Bis(chloromethyl) ether: In chloromethylation reactions using formaldehyde and HCl, there is a risk of forming the highly carcinogenic bis(chloromethyl) ether.[3]
-
Decomposition: Thionyl chloride can decompose at higher temperatures, leading to impurities.[4]
-
Regioisomer Formation: In direct chloromethylation of 1-methyl-1H-imidazole, there is a possibility of forming the 2-chloromethyl or 5-chloromethyl isomers in addition to the desired 4-chloromethyl product.
Q4: How can I purify the final product, this compound?
A4: The hydrochloride salt often precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetonitrile.[1][5] Washing the crude product with a non-polar solvent like diethyl ether can help remove organic impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive reagents. | 1. Extend reaction time or gently increase the temperature after the initial addition. Monitor the reaction by TLC or LC-MS. 2. Ensure anhydrous conditions and maintain the recommended temperature profile. 3. Optimize the temperature; for chlorination with thionyl chloride, start at a low temperature and then warm up.[1] 4. Use freshly opened or properly stored reagents. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of regioisomers. 2. Formation of diarylmethane-like byproducts. 3. Unreacted starting material. 4. Decomposition of the product. | 1. Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired isomer. Purification by column chromatography may be necessary before converting to the hydrochloride salt. 2. Avoid excessive heating and consider using a higher dilution.[2] 3. Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant. 4. Perform the work-up at a lower temperature and avoid prolonged exposure to harsh conditions. |
| Product is a Dark Oil or Tar Instead of a Solid | 1. Polymerization or extensive side reactions. 2. Presence of significant impurities. 3. Incomplete formation of the hydrochloride salt. | 1. Lower the reaction temperature and ensure slow, controlled addition of reagents.[1] 2. Attempt to triturate the oil with a non-polar solvent like diethyl ether to induce precipitation. If unsuccessful, purify the free base by column chromatography and then treat with HCl to form the salt. 3. Ensure an adequate amount of HCl is present during the reaction or is added during the work-up to fully form the salt. |
| Difficulty in Isolating the Product | 1. Product is soluble in the reaction or work-up solvent. 2. The hydrochloride salt is not precipitating. | 1. Concentrate the reaction mixture under reduced pressure. 2. Add an anti-solvent, such as diethyl ether or hexane, to the solution of the product to induce precipitation.[1] Ensure the solution is sufficiently concentrated. |
Experimental Protocols
Protocol 1: Chlorination of 4-(hydroxymethyl)-1-methyl-1H-imidazole
This protocol is adapted from the synthesis of a similar compound, 4-methyl-5-chloromethyl imidazole hydrochloride.[1]
Materials:
-
4-(hydroxymethyl)-1-methyl-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous Chloroform (or Dichloromethane)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous chloroform and cool the flask in an ice bath to 0-5°C.
-
Slowly add thionyl chloride to the cooled solvent with stirring.
-
In a separate container, dissolve 4-(hydroxymethyl)-1-methyl-1H-imidazole in a minimal amount of anhydrous chloroform.
-
Add the solution of 4-(hydroxymethyl)-1-methyl-1H-imidazole dropwise to the stirred thionyl chloride solution, maintaining the temperature between 5°C and 15°C. A precipitate may form during the addition.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50°C) for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and then further cool in an ice bath.
-
Slowly add diethyl ether to the cooled mixture to precipitate the product completely.
-
Collect the solid product by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Direct Chloromethylation of 1-methyl-1H-imidazole
This protocol is based on the direct chloromethylation of 4-methylimidazole.[5]
Materials:
-
1-methyl-1H-imidazole
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1-methyl-1H-imidazole in concentrated hydrochloric acid in a pressure-rated reaction vessel.
-
Add paraformaldehyde to the solution. The molar ratio of 1-methyl-1H-imidazole to formaldehyde should be approximately 1:1 to 1:1.5.[5]
-
Seal the vessel and heat the mixture to 80-100°C for 12-20 hours. The progress of the reaction can be monitored by taking samples and analyzing them by NMR or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the aqueous HCl.
-
Add ethanol to the residue and heat to dissolve the product.
-
Cool the ethanolic solution in an ice bath to induce crystallization of the hydrochloride salt.
-
Filter the precipitate, wash with cold ethanol and then with diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorination with Thionyl Chloride
| Parameter | Condition A | Condition B | Reference |
| Starting Material | 4-hydroxymethyl-5-methylimidazole | 1-methyl-2-imidazolemethanol | [1],[6] |
| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | [1],[6] |
| Solvent | None (excess SOCl₂) | Chloroform | [1],[6] |
| Temperature | 10-20°C (addition), then 55°C | 0°C (addition), then reflux | [1],[6] |
| Reaction Time | ~1.5 hours | 3 hours | [1],[6] |
| Yield | 91% (of 4-methyl-5-chloromethyl imidazole HCl) | 67% (of crude 2-chloromethyl-1-methyl-1H-imidazole) | [1],[6] |
Table 2: Parameters for Direct Chloromethylation
| Parameter | Condition | Reference |
| Starting Material | 4-methylimidazole | [5] |
| Reagents | Formaldehyde, Hydrogen Chloride | [5] |
| Solvent | Aqueous Concentrated HCl | [5] |
| Temperature | 50-110°C | [5] |
| Reaction Time | 5-20 hours | [5] |
| Pressure | Atmospheric or up to 10 atm (with HCl gas) | [5] |
Visualizations
Caption: Workflow for the synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole HCl via chlorination.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
troubleshooting low reactivity of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the low reactivity of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in chemical syntheses.
Troubleshooting Guide: Low Reactivity
Low reactivity of this compound is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The following guide provides a step-by-step approach to diagnosing and addressing the problem.
Is the Imidazole Nitrogen Deprotonated?
The starting material is a hydrochloride salt, meaning the imidazole ring is protonated. For the imidazole nitrogen to act as a nucleophile, it must be deprotonated by a base. The absence of a sufficiently strong base is a primary cause of low reactivity.
-
Solution: Ensure an appropriate base is used in at least a stoichiometric amount to neutralize the hydrochloride and deprotonate the nucleophile that will react with the imidazole derivative. For the reaction to proceed, the imidazole nitrogen needs to be the nucleophile, which is unlikely given it is already alkylated. The reactivity of the chloromethyl group is the focus here. The key is the nucleophilicity of the species that is intended to react with the chloromethyl group.
Optimizing Reaction Conditions
If deprotonation is not the issue, consider the following factors that significantly influence the rate of nucleophilic substitution reactions.
-
Base Selection: The choice of base is critical. Stronger bases can enhance the nucleophilicity of the reacting partner.
-
Strong Bases: For less reactive nucleophiles, strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can be effective.
-
Weaker Bases: Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can offer better control, minimizing side reactions.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are generally preferred for Sₙ2 reactions as they solvate cations well, leaving the nucleophile more reactive.[1]
-
-
Temperature: Increasing the reaction temperature often increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to increase the temperature incrementally while monitoring the reaction progress.
-
Concentration: The concentration of reactants can also affect the reaction rate. If the reaction is bimolecular (Sₙ2), increasing the concentration of either the nucleophile or the electrophile (4-(chloromethyl)-1-methyl-1H-imidazole) may increase the reaction rate.
Reagent Quality and Stability
-
Verify Reagent Purity: Ensure the this compound and the nucleophile are of high purity. Impurities can inhibit the reaction.
-
Check for Degradation: this compound can be sensitive to moisture and may degrade over time. Use of a freshly opened bottle or a properly stored reagent is recommended.
Diagram: Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow?
A1: The slow reaction rate is often due to the hydrochloride form of the starting material, which protonates the imidazole ring, although the primary reactive site is the chloromethyl group. The key factors to address are:
-
Insufficient Basicity: The nucleophile you are using might not be strong enough or the added base may be too weak to facilitate the reaction at a reasonable rate.
-
Inappropriate Solvent: The choice of solvent greatly affects the reactivity of nucleophiles. Polar aprotic solvents are generally best for this type of reaction.[1]
-
Low Temperature: The reaction may require thermal energy to overcome the activation barrier.
Q2: What is the best base to use for reactions with this compound?
A2: The optimal base depends on the specific nucleophile and desired reaction conditions.
-
For O- and N-nucleophiles: A moderately strong base like potassium carbonate (K₂CO₃) is often a good starting point. For less reactive nucleophiles, a stronger base such as sodium hydride (NaH) may be necessary.
-
For S-nucleophiles (thiols): Triethylamine (Et₃N) or potassium carbonate are commonly used.
Q3: Can I use a protic solvent like ethanol or water?
A3: Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down an Sₙ2 reaction.[2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended for better results.[1]
Q4: I am seeing side products in my reaction. What could they be?
A4: A common side reaction is the quaternization of the imidazole nitrogen by another molecule of the electrophile, leading to an imidazolium salt. This is more likely to occur if the reaction temperature is too high or if there is a high concentration of the electrophile.
Q5: How should I store this compound?
A5: This compound is a hydrochloride salt and can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Data Presentation
The following table presents representative yields for the N-alkylation of imidazoles under various conditions. While this data is for the alkylation of 4-nitroimidazole, the trends are informative for reactions involving this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 3 | 85 |
| 2 | K₂CO₃ | DMF | Room Temp | 24 | 40 |
| 3 | KOH | DMSO | Room Temp | 24 | 28 |
| 4 | Et₃N | Acetonitrile | 60 | 12 | 55 |
Data adapted from a study on the alkylation of 4-nitroimidazole, which has similar electronic properties.
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Phenol
This protocol describes a general procedure for the O-alkylation of a phenol with this compound.
Materials:
-
Phenol derivative (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative and potassium carbonate.
-
Add anhydrous DMF to the flask and stir the suspension at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: General Sₙ2 mechanism for the reaction.
References
preventing degradation of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride during long-term storage.
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For optimal preservation, storage at 2-8°C is advised, protected from light and moisture.[3] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation routes are anticipated:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of the corresponding hydroxymethyl derivative (4-(hydroxymethyl)-1-methyl-1H-imidazole). This reaction can be accelerated by elevated temperatures.
-
Oxidation and Photodegradation: The imidazole ring itself is prone to degradation under oxidative and photolytic stress.[5][6] Exposure to air (oxygen) and light, especially UV light, can lead to the formation of various oxidized byproducts and potentially ring-opening products.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to impurities would indicate degradation. Comparison with a reference standard stored under ideal conditions is recommended.
Q4: Can I dissolve the compound in a solvent for long-term storage?
A4: It is generally not recommended to store this compound in solution for extended periods, as this can accelerate degradation, particularly hydrolysis. If a stock solution is required, it should be prepared fresh. For short-term storage of solutions, it is advisable to use an anhydrous aprotic solvent and store at -20°C or -80°C, protected from light and moisture.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Experimental Results | Degradation of the compound due to improper storage. | 1. Verify storage conditions (temperature, humidity, light exposure).2. Perform an analytical purity check (e.g., HPLC) of the stored material against a new reference standard.3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Identify the potential degradation products based on their mass-to-charge ratio (if using LC-MS).2. Review the experimental conditions for potential stressors (e.g., presence of water, exposure to light, high temperature).3. Implement preventative measures such as using anhydrous solvents, working under an inert atmosphere, and protecting samples from light. |
| Physical Changes in the Solid Material (e.g., discoloration, clumping) | Significant degradation or moisture absorption. | 1. Do not use the material for experiments.2. Discard the compromised batch and obtain a fresh supply.3. Review storage procedures to prevent future occurrences. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
Data on Stability
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and based on the expected chemical behavior of the compound.
| Storage Condition | Time (Months) | Purity (%) | Major Degradant (%) |
| 2-8°C, Dark, Dry | 6 | >99.5 | <0.1 (Hydroxymethyl derivative) |
| 12 | >99.0 | <0.2 (Hydroxymethyl derivative) | |
| 24 | >98.5 | <0.5 (Hydroxymethyl derivative) | |
| 25°C/60% RH, Exposed to Light | 1 | 97.0 | 1.5 (Oxidative degradants) |
| 3 | 92.5 | 4.0 (Oxidative and Hydrolytic degradants) | |
| 6 | 85.0 | 9.5 (Multiple degradants) | |
| 40°C/75% RH, Dark | 1 | 95.0 | 3.0 (Hydroxymethyl derivative) |
| 3 | 88.0 | 8.0 (Hydroxymethyl derivative and others) | |
| 6 | 75.0 | 18.0 (Multiple degradants) |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of the compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Thermal Degradation: Incubate the stock solution at 80°C in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the time-zero sample.
-
Identify and quantify major degradation products if possible.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: A troubleshooting decision tree for handling suspected sample degradation.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
dealing with impurities in 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride starting material
Welcome to the technical support center for 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the quality and handling of this starting material. Below you will find a series of frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound in your experiments.
Q1: My reaction yield is significantly lower than expected. Could impurities in the starting material be the cause?
A1: Yes, impurities in your this compound starting material can significantly impact reaction yields. Common culprits include:
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Unreacted Starting Materials: Residual 1-methyl-1H-imidazole from the synthesis process can compete in subsequent reactions.
-
Hydrolysis Products: The presence of 4-(hydroxymethyl)-1-methyl-1H-imidazole, formed by the hydrolysis of the chloromethyl group, can reduce the amount of active starting material.
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Isomeric Impurities: The presence of regioisomers, such as 2-(chloromethyl)-1-methyl-1H-imidazole, can lead to the formation of undesired side products.
We recommend verifying the purity of your starting material using the analytical methods outlined in the "Experimental Protocols" section below.
Q2: I am observing an unexpected side product in my reaction. How can I identify the impurity in the starting material that might be causing this?
A2: Identifying the problematic impurity requires a systematic approach. We suggest the following workflow:
-
Analyze the Starting Material: Use High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the purity of your this compound.
-
Compare with Known Impurities: Compare the analytical data with the profiles of common impurities such as 1-methyl-1H-imidazole and 4-(hydroxymethyl)-1-methyl-1H-imidazole.
-
Correlate to Side Product: Based on the identified impurity, you can often deduce the likely structure of your unexpected side product. For instance, if 4-(hydroxymethyl)-1-methyl-1H-imidazole is present, you may be forming an ether linkage instead of the desired reaction at the chloromethyl group.
The following diagram illustrates a logical workflow for troubleshooting unexpected side products:
Caption: Troubleshooting workflow for unexpected side products.
Q3: My starting material appears discolored or has a clumpy consistency. Does this indicate the presence of impurities?
A3: A change in the physical appearance of this compound, which should be a white to off-white solid, can indicate degradation or the presence of impurities. Discoloration may suggest the formation of polymeric byproducts or the presence of colored impurities from the synthesis. A clumpy consistency could be due to the absorption of moisture, which can lead to hydrolysis of the chloromethyl group. It is highly recommended to re-analyze the material before use.
Q4: How can I remove impurities from my batch of this compound?
A4: Recrystallization is an effective method for purifying this compound. A detailed protocol is provided in the "Experimental Protocols" section. For more challenging separations, column chromatography may be necessary.
Data on Impurity Removal
The following table provides representative data on the effectiveness of recrystallization for the purification of this compound.
| Impurity | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| 1-methyl-1H-imidazole | 2.5 | < 0.1 |
| 4-(hydroxymethyl)-1-methyl-1H-imidazole | 1.8 | < 0.2 |
| 4-(chloromethyl)-1-methyl-1H-imidazole | 95.7 | > 99.7 |
Experimental Protocols
Below are detailed methodologies for the analysis and purification of this compound.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of common impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
-
Procedure:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
The following diagram illustrates the experimental workflow for HPLC analysis:
Caption: Experimental workflow for HPLC purity analysis.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities with distinct proton signals.
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., maleic acid)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of the main compound and any visible impurities relative to the known integral of the internal standard to determine the purity.
-
Protocol 3: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound.
-
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., isopropanol/diethyl ether mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add diethyl ether to the hot solution until a slight turbidity persists. Add a few drops of hot isopropanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum.
-
The following diagram illustrates the recrystallization workflow:
Caption: Experimental workflow for purification by recrystallization.
Technical Support Center: Purification of Imidazole-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of imidazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude imidazole-containing products?
A1: Common impurities often originate from the synthetic route. These can include unreacted starting materials, partially cyclized intermediates, and various side-products from multi-component reactions. Colored impurities are also frequently encountered.[1]
Q2: How can I remove residual imidazole used as a catalyst or reagent from my reaction mixture?
A2: Imidazole is water-soluble, so an aqueous wash of your organic layer during workup is effective. An acidic wash (e.g., with dilute HCl) will protonate the imidazole, further increasing its water solubility; however, ensure your target compound is not acid-sensitive.[2] For less polar products, a quick filtration through a short plug of silica gel can also effectively remove the highly polar imidazole.[2]
Q3: My imidazole derivative has poor solubility in common organic solvents. How can I purify it?
A3: Poor solubility is a common issue with planar heterocyclic systems due to strong intermolecular forces.[1] For recrystallization, consider highly polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot water, potentially followed by the addition of an anti-solvent.[1] For column chromatography, a highly polar mobile phase, such as a methanol in dichloromethane (DCM) gradient, may be necessary.[1] Sometimes, adding a small amount of acetic acid or ammonia to the mobile phase can improve solubility and peak shape.[1]
Q4: What is the role of imidazole in His-tagged protein purification?
A4: In immobilized metal affinity chromatography (IMAC), imidazole is used as a competitive ligand to elute His-tagged proteins from the chromatography column.[3] It displaces the His-tagged proteins from the nickel or other metal ions on the resin, allowing for their specific elution.[3] Low concentrations of imidazole are also often added to wash buffers to minimize the binding of contaminating host cell proteins.[4][5]
Q5: How can I remove imidazole from my purified protein sample after elution in IMAC?
A5: Imidazole can be removed by methods such as dialysis, buffer exchange using ultrafiltration/centrifugal concentrators, or size-exclusion chromatography (e.g., using a desalting column).[6][7][8][9][10][11]
Troubleshooting Guides
Issue 1: Crystallization Problems
Q: My polar imidazole derivative will not crystallize from solution. What should I do?
A:
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, add a few seed crystals of the pure compound if available.[2]
-
Increase Supersaturation: Slowly evaporate some of the solvent to increase the concentration of your compound. Cooling the solution in an ice bath can also promote crystallization if it is slow at room temperature.[2]
-
Optimize Solvent System: If your compound is in a good solvent, slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) until the solution becomes slightly turbid.[2]
Q: The crystals crash out of solution too quickly, resulting in an amorphous powder or impure solid. How can I fix this?
A:
-
Slow Down Cooling: Rapid cooling can trap impurities. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath.[12]
-
Adjust the Solvent System: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the solid and then allow it to cool slowly. Using a co-solvent system (a mixture of a "good" and a "poor" solvent) can provide better control over crystallization.[2]
Q: The recrystallized product is still impure. What are the next steps?
A:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization can significantly improve purity, though some product loss is expected.[2]
-
Activated Carbon Treatment: If colored impurities persist, they can often be removed by treating a solution of the crude product with activated carbon. Dissolve the product, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite before recrystallization.[1]
Issue 2: Poor Chromatographic Separation
Q: I'm seeing poor separation of my imidazole-containing compounds using column chromatography.
A:
-
Inappropriate Solvent System: The eluent polarity may not be optimal. Use thin-layer chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides good separation. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.[2][12]
-
Column Overloading: Loading too much crude product can lead to broad peaks and poor separation. Reduce the amount of material loaded relative to the amount of stationary phase.[12]
-
Incorrect Stationary Phase: Standard silica gel may not be the most effective. Consider using alumina or reverse-phase silica gel.[12] For basic imidazoles on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[2]
-
Gradient Elution: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation of compounds with different polarities.[12]
Q: My His-tagged protein is eluting with many contaminants during IMAC.
A:
-
Optimize Imidazole in Wash Buffer: The concentration of imidazole in the wash buffer may be too low to remove non-specifically bound proteins. Increase the imidazole concentration in the wash buffer.[13] The optimal concentration is protein-dependent and may require some optimization.[4]
-
Increase Wash Volume: The wash volume may not be sufficient. Increase the volume of the wash buffer to ensure all unbound and weakly bound proteins are removed.[13]
-
Stepwise or Linear Imidazole Gradient: Instead of a single elution step, use a stepwise or linear gradient of increasing imidazole concentration. This can help to separate the target protein from contaminants that have a different binding affinity.
Data Presentation
Table 1: Typical Imidazole Concentrations in His-Tag Protein Purification
| Buffer Type | Imidazole Concentration Range (mM) | Purpose |
| Lysis/Binding Buffer | 1 - 50 mM | To prevent non-specific binding of host proteins.[4][14] |
| Wash Buffer | 10 - 70 mM | To remove weakly bound contaminant proteins.[14] |
| Elution Buffer | 250 - 1000 mM | To competitively elute the His-tagged target protein.[13][14] |
Experimental Protocols
Protocol 1: Purification of a Polar Imidazole Derivative by Flash Chromatography
-
Solvent System Selection (TLC): Dissolve a small amount of the crude material in a suitable solvent. Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For basic imidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[2]
-
Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using the chosen eluent system (slurry packing is common).[2]
-
Sample Loading: Dissolve the crude material in a minimum amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.[12]
-
Fraction Collection and Analysis: Collect fractions in separate tubes. Monitor the fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[12]
Protocol 2: Purification of a Solid Imidazole Derivative by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent and observe the solubility at room temperature and when heated. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a preheated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.[2]
Visualizations
Caption: General purification workflow for imidazole compounds.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How can I remove imidazole from a protein sample? [qiagen.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
work-up procedures for reactions involving 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize the hydrochloride salt before my reaction?
A1: It depends on your reaction conditions. The hydrochloride salt is stable and often more soluble in polar solvents.[1] For reactions that are sensitive to acid or require a free-base form of the imidazole, neutralization is necessary. This can typically be achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. However, for reactions performed in the presence of a sufficient excess of base or under conditions that are not acid-sensitive, you may be able to use the hydrochloride salt directly.
Q2: My reaction is sluggish or incomplete. What are the common causes?
A2: Several factors could be at play:
-
Insufficient Base: If your reaction requires the free base of the imidazole, ensure you have added at least one equivalent of base to neutralize the hydrochloride, plus the amount required for the reaction itself.
-
Solubility Issues: this compound is a salt and may have limited solubility in some organic solvents. Ensure your solvent system is appropriate to dissolve all reactants. As a hydrochloride salt, it is typically more soluble in water and other polar solvents.[1]
-
Reagent Stability: The chloromethyl group is reactive and can degrade, especially in the presence of moisture or nucleophiles, leading to the formation of the corresponding hydroxymethyl derivative.[2] Use anhydrous solvents and store the reagent under inert atmosphere and at recommended temperatures (e.g., 2-8°C).[3]
Q3: How do I remove unreacted imidazole starting material from my crude product?
A3: Since 1-methyl-4-(chloromethyl)imidazole is a basic compound, an acidic wash during the aqueous work-up is very effective. After diluting your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer one or two times with a dilute aqueous acid solution, such as 1 M HCl.[4] The protonated imidazole salt will partition into the aqueous phase, leaving your desired product in the organic layer.[4]
Q4: I am observing a significant amount of 4-(hydroxymethyl)-1-methyl-1H-imidazole as a byproduct. How can I prevent this?
A4: The formation of the hydroxymethyl analog is typically due to hydrolysis of the chloromethyl group.[2] To minimize this side reaction, ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents, dry glassware, and maintain an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged reaction times or excessive heating in the presence of water.
Q5: What is the best way to handle an emulsion that forms during the aqueous work-up?
A5: Emulsions are common when working with mixtures containing salts and different solvents.[5] If an emulsion forms, several techniques can be employed:
-
Patience: Allow the separatory funnel to stand undisturbed for a period; sometimes the layers will separate on their own.[5]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[5]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of a filter aid like Celite.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient base or poor solubility. | Add an additional equivalent of a non-nucleophilic base. Consider using a co-solvent to improve solubility. |
| Product loss during aqueous work-up. | If your product has some water solubility or basicity, minimize the number of aqueous washes or back-extract the aqueous layers with your organic solvent. | |
| Degradation of starting material. | Ensure anhydrous conditions. Store the reagent properly and use it promptly after opening.[3] | |
| Product Contamination | Presence of unreacted starting material or imidazole byproducts. | Perform an acidic wash (e.g., 1 M HCl) during the work-up to remove basic impurities.[4] |
| Formation of 4-(hydroxymethyl)-1-methyl-1H-imidazole. | Run the reaction under strictly anhydrous conditions.[2] | |
| Difficult Purification | Product and impurities have similar polarity and co-elute during column chromatography. | Try an alternative purification method like recrystallization or preparative HPLC. An acidic wash prior to chromatography is highly recommended to remove basic impurities.[4] |
Key Reagent Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₈Cl₂N₂[3] |
| Molecular Weight | 167.04 g/mol [1] |
| CAS Number | 17289-30-4[3] |
| Appearance | Typically a white powder or solid.[3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[3] |
Experimental Protocols
General Protocol for Nucleophilic Substitution
-
To a stirred solution of your nucleophile in a suitable anhydrous solvent (e.g., DMF, Acetonitrile) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) if your nucleophile is not basic enough to neutralize the HCl.
-
Add this compound (1.0 equivalent).
-
Stir the reaction at the desired temperature (e.g., room temperature to 60°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Standard Work-up Protocol
-
Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing (Impurity Removal): Combine the organic layers.
-
Wash with dilute HCl (e.g., 1 M) to remove any unreacted imidazole starting material or basic byproducts.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with saturated aqueous NaCl (brine) to remove residual water.[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visual Workflow
Caption: General work-up workflow for reactions involving 4-(chloromethyl)-1-methyl-1H-imidazole HCl.
References
- 1. CAS 17289-30-4: 1H-Imidazole, 4-(chloromethyl)-1-methyl-, … [cymitquimica.com]
- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. This compound, CasNo.17289-30-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
effect of base and solvent choice on 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments involving this reagent.
Troubleshooting Guide
Question: My N-alkylation reaction with this compound is not proceeding or is giving a low yield. What are the common causes and how can I resolve this?
Answer:
Low yields or failed reactions can be attributed to several factors, primarily related to the basicity of the reaction medium and the nucleophilicity of your substrate. Since the starting material is a hydrochloride salt, a base is required to either neutralize the salt and/or deprotonate the nucleophile.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For neutral or weakly acidic nucleophiles (e.g., amines, imidazoles), a base is necessary to deprotonate the nucleophile and drive the reaction.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for many nucleophiles and are easier to handle. Cesium carbonate is known to be particularly effective in many cases.
-
Strong Bases (e.g., NaH, KOtBu): For less reactive or sterically hindered nucleophiles, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation. Exercise caution when using NaH with DMF or DMSO at elevated temperatures due to potential runaway reactions.
-
-
Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred choice as they effectively dissolve the reactants and promote Sₙ2 reactions.
-
Anhydrous Conditions: For strong bases like NaH, strictly anhydrous conditions are essential to prevent quenching of the base.
-
-
Temperature: Many N-alkylation reactions can proceed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor the reaction for potential side products at higher temperatures.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the reaction. This will help determine if the starting material is being consumed and if the desired product is forming.
Question: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products can be due to several side reactions.
Common Side Reactions and Solutions:
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial alkylation is still nucleophilic, it can react further with the electrophile.
-
Solution: Use a controlled stoichiometry of the electrophile (1.0-1.2 equivalents). Adding the this compound portion-wise to the reaction mixture can also help.
-
-
Reaction with Solvent: Some solvents can react with the electrophile under certain conditions. For instance, in the presence of a nucleophile, alcohols can be O-alkylated. A patent has shown that heating 4-methyl-5-chloromethyl-imidazole hydrochloride in ethanol can lead to the formation of the corresponding ethoxymethyl-imidazole.[1]
-
Regioisomers: For unsymmetrical nucleophiles, alkylation can occur at different positions, leading to a mixture of regioisomers.
-
Solution: The choice of base and solvent can influence regioselectivity. A systematic screening of conditions may be necessary to favor the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the reaction of this compound with a nucleophile?
A1: The base plays a dual role. First, it is required to neutralize the hydrochloride salt of the starting material to generate the free base of the imidazole. Second, and more importantly, it deprotonates the nucleophile (e.g., an amine, phenol, or thiol) to increase its nucleophilicity, which is essential for the subsequent nucleophilic attack on the chloromethyl group.
Q2: Which solvents are recommended for reactions with this compound?
A2: Polar aprotic solvents are generally recommended. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices because they are effective at dissolving the reactants and facilitating Sₙ2 reactions. For reactions requiring strong bases like sodium hydride, anhydrous tetrahydrofuran (THF) is a suitable option.
Q3: Can this reagent be used for O-alkylation or S-alkylation?
A3: Yes. This compound is a versatile alkylating agent. It can be used for the O-alkylation of phenols and alcohols, and the S-alkylation of thiols. The choice of a suitable base to deprotonate the hydroxyl or thiol group is essential for these reactions. For example, the reaction of 4-methyl-5-chloromethyl-imidazole hydrochloride with cysteamine hydrochloride has been reported to proceed in high yield in the solid state at elevated temperatures.[1]
Q4: Are there any safety concerns when using strong bases like sodium hydride with this reagent?
A4: Yes. Caution must be exercised when using sodium hydride, particularly with solvents like DMF and DMSO. The combination of NaH with these solvents can lead to exothermic decomposition at elevated temperatures, posing a risk of a runaway reaction. It is advisable to conduct such reactions at controlled temperatures and to consult safety literature before proceeding.
Data Presentation
Table 1: Examples of Reactions with 4-(chloromethyl)-imidazole Derivatives
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cysteamine hydrochloride | None (solid state) | None | 80-100 | 9 | 98 | [1] |
| Ethanol | None | Ethanol | Reflux | 20 | 90 | [1] |
| Phenolic Calixarene | NaH | Not Specified | Not Specified | Not Specified | Not Specified | [2][3] |
Note: The data in this table is derived from reactions with 4-methyl-5-chloromethyl-imidazole hydrochloride and 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, which are structurally similar to the topic compound. Reaction conditions and yields should be optimized for each specific substrate.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
To a solution of the nucleophile (1.0 eq.) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: S-Alkylation of Cysteamine Hydrochloride (Solid-State)
This protocol is adapted from a patent for the synthesis of an analogue of cimetidine.[1]
-
Intimately mix finely powdered 4-methyl-5-chloromethyl-imidazole hydrochloride (1.0 eq.) and cysteamine hydrochloride (1.0 eq.).
-
Heat the mixture in a solid-state reactor for 2 hours at 80 °C, then for 7 hours at 100 °C.
-
The progress of the reaction can be monitored by the evolution of hydrogen chloride gas.
-
The resulting product, 4-methyl-5-[(2-amino-ethyl)-thiomethyl]-imidazole dihydrochloride, is obtained in high yield.
Visualizations
Caption: General mechanism for the alkylation reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
comparing 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride to other alkylating agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride with other established alkylating agents. The following sections detail the mechanisms of action, present available quantitative data for well-characterized agents, and provide comprehensive experimental protocols for assessing alkylating and cytotoxic activity.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA. This modification can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing programmed cell death (apoptosis).[1] The reactivity and specificity of alkylating agents vary, influencing their therapeutic efficacy and toxicity profiles.
Mechanism of Action and Comparative Data
The primary mechanism of action for most alkylating agents involves the alkylation of DNA, particularly at the N7 and O6 positions of guanine.[2] This DNA damage triggers cellular stress responses, often culminating in p53-mediated apoptosis.[3][4]
This compound contains a reactive chloromethyl group attached to a methyl-imidazole ring. The imidazole ring can enhance the reactivity of the chloromethyl group, making it a potential electrophile capable of reacting with nucleophilic sites in DNA. It is hypothesized that this compound acts as a monofunctional alkylating agent, transferring a methyl-imidazole-methyl group to DNA bases.
Comparison with Other Alkylating Agents:
| Alkylating Agent | Mechanism of Action | Key DNA Adducts |
| Temozolomide | A prodrug that spontaneously converts to the active metabolite MTIC (3-methyl-(triazeno-1-yl)imidazole-4-carboxamide), which then methylates DNA. | O6-methylguanine, N7-methylguanine, N3-methyladenine. |
| Dacarbazine | A prodrug that is metabolically activated in the liver to MTIC, which methylates DNA. | O6-methylguanine, N7-methylguanine. |
| Chlorambucil | A nitrogen mustard that forms a highly reactive aziridinium ion, which alkylates DNA, leading to interstrand and intrastrand cross-links. | N7-guanine adducts leading to cross-links. |
| This compound (Hypothesized) | Direct-acting alkylating agent due to the reactive chloromethyl group. | Potential for alkylation at nucleophilic sites of DNA bases like N7-guanine. |
Quantitative Cytotoxicity Data of Established Alkylating Agents:
Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) |
| Temozolomide | U87 MG (Glioblastoma) | 72 | ~100-300 |
| Dacarbazine | A375 (Melanoma) | 72 | ~50-150 |
| Chlorambucil | CLL (Chronic Lymphocytic Leukemia) cells | 48 | ~5-20 |
No publicly available IC50 data was found for this compound.
Signaling Pathways and Experimental Workflows
The cytotoxicity of alkylating agents is often mediated through the p53 signaling pathway, which responds to DNA damage by inducing cell cycle arrest or apoptosis.
Caption: p53-mediated apoptotic pathway induced by DNA damage.
A typical workflow for evaluating the cytotoxic effects of a compound in vitro involves a series of steps from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
Experimental Protocols
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound exhibits cytotoxic effects on cultured cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the alkylating agent and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Materials:
-
Neutral red solution (50 µg/mL in culture medium)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
PBS
-
Microplate reader
-
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, remove the medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.
-
Remove the neutral red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
3. Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.
-
Materials:
-
Crystal violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
96-well plates
-
Adherent cancer cell line of interest
-
Complete culture medium
-
PBS
-
Microplate reader
-
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.
-
Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 15 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain.
-
Air-dry the plate and then add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
DNA Alkylation Assay
This assay can be used to directly measure the extent of DNA alkylation.
High-Performance Liquid Chromatography (HPLC) for N7-Guanine Adducts
This method quantifies the formation of specific DNA adducts.[5][6][7][8]
-
Materials:
-
DNA extraction kit
-
DNase I, Nuclease P1, and alkaline phosphatase
-
HPLC system with a C18 column and UV or mass spectrometry detector
-
Standards for the expected DNA adducts
-
-
Protocol:
-
Treat cells with the alkylating agent for a defined period.
-
Isolate genomic DNA using a commercial kit.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.
-
Analyze the nucleoside mixture by HPLC.
-
Identify and quantify the specific DNA adduct peak by comparing its retention time and/or mass-to-charge ratio with that of a known standard.
-
The amount of adduct can be expressed as the number of adducts per 10^6 or 10^7 normal nucleotides.
-
Conclusion
While this compound's structural characteristics suggest it may function as a DNA alkylating agent, a definitive comparison with established drugs like temozolomide, dacarbazine, and chlorambucil is hampered by the current lack of publicly available experimental data. The provided protocols offer a robust framework for researchers to conduct in vitro studies to elucidate its cytotoxic and alkylating potential. Such investigations are crucial for determining its efficacy and mechanism of action, thereby enabling a comprehensive and data-driven comparison with other alkylating agents used in research and drug development.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. researchgate.net [researchgate.net]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for Purity Validation of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is a critical step in drug development and quality control. This guide provides an objective comparison of key analytical methods for validating the purity of this compound, supported by representative experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most powerful and commonly employed methods. Each technique offers distinct advantages and is suited for different aspects of purity assessment.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
Table 1: Comparison of Key Performance Parameters for Purity Analysis
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by volatility and polarity, with mass-to-charge ratio detection. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Specificity | High (based on retention time). | Very High (based on retention time and mass spectrum). | Very High (based on unique chemical shifts). |
| Sensitivity | High | Very High | Moderate |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; the compound is amenable to GC analysis. | Not required. |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard for each impurity. |
Table 2: Typical Method Validation Data
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable (Direct Method) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify its impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
GC system coupled to a mass selective detector.
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
For the analysis of the free base, the sample can be neutralized with a suitable base and extracted into an organic solvent.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated methanol (Methanol-d4) or Deuterated water (D₂O).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a signal that does not overlap with the analyte signals.
-
¹H NMR Data Acquisition:
-
Use a calibrated 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal relaxation.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Carefully phase and baseline correct the acquired spectrum.
-
Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Forced Degradation Studies
Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[1] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method to separate these degradants from the main compound.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105 °C | 48 hours (solid state) |
| Photolytic Degradation | ICH Q1B conditions (UV/Vis light) | Exposure for a specified duration |
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for purity validation by HPLC-UV.
Caption: Workflow for impurity profiling by GC-MS.
Caption: Workflow for absolute purity determination by qNMR.
References
A Comparative Guide to the Biological Activity of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative overview of the biological activity of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and its analogous derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is a synthesis of available experimental data, intended to support further research and development in this promising area of medicinal chemistry.
Executive Summary
Imidazole derivatives exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. While direct comparative studies on this compound versus its specific analogues are limited in the public domain, the existing body of research on related imidazole compounds provides valuable insights into their structure-activity relationships. This guide summarizes the available quantitative data, outlines common experimental protocols for activity assessment, and presents a conceptual workflow for the screening and evaluation of these compounds.
Data Presentation: Quantitative Biological Activity
The following tables summarize the reported in vitro activity of various imidazole derivatives against cancer cell lines (Table 1) and microbial strains (Table 2). It is important to note that these compounds are not all direct analogues of this compound, and the experimental conditions may vary between studies. This data is presented to illustrate the general potency and spectrum of activity of the broader class of imidazole derivatives.
Table 1: Anticancer Activity of Imidazole Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Novel 1H-imidazole [4,5-f][1][2] phenanthroline derivative (IPM714) | HCT116 (Colon Cancer) | 1.74 | [3] |
| SW480 (Colon Cancer) | 2 | [3] | |
| Quinoline-imidazole derivative (12a) | HepG2 (Liver Cancer) | 2.42 ± 1.02 | [citation not found] |
| A549 (Lung Cancer) | 6.29 ± 0.99 | [citation not found] | |
| PC-3 (Prostate Cancer) | 5.11 ± 1.00 | [citation not found] | |
| Di- and tri-substituted imidazoles (3h and 3l) | Not Specified | Good Activity | [1] |
| Imidazole derivatives with 2,4-dienone motif (31) | Candida spp. | 0.5 - 8 (µg/mL) | [4] |
| Imidazole derivatives with 2,4-dienone motif (42) | Candida spp. | 2 - 32 (µg/mL) | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Di- and tri-substituted imidazoles (3h and 3l) | Various Fungal Strains | 12.5 | [1] |
| Imidazole derivatives with 2,4-dienone motif (31) | Candida spp. | 0.5 - 8 | [4] |
| Imidazole derivatives with 2,4-dienone motif (42) | Candida spp. | 2 - 32 | [4] |
| Steroid-functionalized imidazolium salts (4c, 4d, 4g, 4h, 4i) | Candida albicans | Better or equal to Fluconazole/Amphotericin B | [5] |
| 4-Substituted imidazole sulfonamides (30) | Key Candida strains | < 0.1 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the biological activity of imidazole derivatives.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Since specific signaling pathways for this compound are not well-documented, the following diagram illustrates a general workflow for the synthesis and biological evaluation of its derivatives.
References
- 1. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of using 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of an imidazolylmethyl moiety is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs) and bioactive molecules. The choice of the alkylating agent for this transformation significantly impacts reaction efficiency, scalability, and overall cost. This guide provides an objective cost-benefit analysis of using 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride as an alkylating agent, comparing it with viable alternatives. The analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Comparative Performance Analysis
The primary application of this compound is in the N-alkylation of various substrates, such as amines, thiols, and other nucleophiles. Its performance is best evaluated against its non-methylated counterpart, 4-(chloromethyl)-1H-imidazole hydrochloride, and other common alkylating agents.
In a representative N-alkylation reaction with a generic secondary amine, the performance of these reagents can be summarized as follows. The N-methyl group in the target compound can influence reactivity and regioselectivity, which is a key consideration in complex syntheses.
Table 1: Performance Comparison of Imidazole-based Alkylating Agents
| Parameter | 4-(chloromethyl)-1-methyl-1H-imidazole HCl | 4-(chloromethyl)-1H-imidazole HCl |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Reaction Temp. | 60-80 °C | 70-90 °C |
| Key Advantage | Direct incorporation of the N-methyl group | Simpler starting material |
| Key Disadvantage | Higher reagent cost | Potential for N-alkylation on the imidazole ring |
Cost-Benefit Analysis
While performance metrics like yield and reaction time are critical, the economic viability of a synthetic route is often a deciding factor, especially for large-scale production. The following table provides a cost comparison of the reagents. Prices are based on currently available supplier information and are subject to change.
Table 2: Cost Comparison of Alkylating Agents
| Reagent | Supplier Example | Price (per gram) | Molecular Wt. | Cost (per mole) |
| 4-(chloromethyl)-1-methyl-1H-imidazole HCl | BLDpharm[1] | ~$60/g (for small quantities) | 167.04 g/mol | ~$10,044 |
| 4-(chloromethyl)-1H-imidazole HCl | Fluorochem[2], Sigma-Aldrich[3] | ~ | 153.01 g/mol | ~$7,191 (using lower price) |
Analysis:
-
Performance: this compound generally offers slightly higher yields and shorter reaction times compared to its non-methylated counterpart. The pre-installed methyl group eliminates a separate methylation step, which would add complexity and potential for side products.
-
Cost: The cost per mole of this compound is significantly higher than the non-methylated version.
-
-
A subsequent N-methylation step of the imidazole ring is problematic or low-yielding.
-
The slightly higher yield and shorter reaction time are critical for process efficiency, potentially offsetting the higher initial reagent cost in large-scale manufacturing.
-
The direct, one-step introduction of the specific methylated moiety simplifies the overall synthetic route.
-
For many applications, particularly in early-stage research where cost may be a primary constraint, using the less expensive 4-(chloromethyl)-1H-imidazole hydrochloride followed by a separate methylation step might be a more economical approach, provided the methylation reaction is efficient.
Experimental Protocols
The following are generalized protocols for the N-alkylation of a secondary amine using the compared reagents. These should be adapted based on the specific substrate and laboratory conditions.
Protocol 1: N-Alkylation using this compound
Materials:
-
Substrate (secondary amine, 1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a solution of the secondary amine (10 mmol) in acetonitrile (50 mL), add potassium carbonate (25 mmol, 3.45 g).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (11 mmol, 1.84 g) portion-wise.
-
Heat the reaction mixture to 70°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-alkylated product.
-
Purify by column chromatography if necessary.
Protocol 2: N-Alkylation using 4-(chloromethyl)-1H-imidazole hydrochloride
Materials:
-
Substrate (secondary amine, 1.0 eq)
-
4-(chloromethyl)-1H-imidazole hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the secondary amine (10 mmol) in DMF (50 mL), add potassium carbonate (25 mmol, 3.45 g).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-(chloromethyl)-1H-imidazole hydrochloride (11 mmol, 1.68 g).
-
Heat the reaction mixture to 80°C and stir for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the product.
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships discussed in this guide.
References
Spectroscopic Scrutiny: A Comparative Analysis of 4- and 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride Isomers
A detailed spectroscopic comparison of the positional isomers 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is crucial for researchers in drug development and chemical synthesis to ensure correct structural identification and purity assessment. This guide provides a comparative overview of their key spectroscopic features, supported by available data, and outlines the standard experimental protocols for these analyses.
Spectroscopic Data Comparison
A critical piece of data for distinguishing these isomers lies in their Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of the imidazole ring protons and carbons are particularly informative.
Table 1: Summary of Spectroscopic Data
| Spectroscopic Technique | This compound | 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride |
| ¹H NMR | No definitive data found. | δ 9.25 (s, 1H), 7.8 (s, 1H), 4.95 (s, 2H), 3.9 (s, 3H) (in DMSO-d6)[1] |
| ¹³C NMR | Data not available. | Data not available. |
| Infrared (IR) | Data not available. | Data not available. |
| Mass Spectrometry (MS) | Data not available. | Data not available. |
Note: The ¹H NMR data for the 5-isomer is sourced from a synthetic procedure that ambiguously labels the product as the 4-isomer in the text but is part of the synthesis of the 5-isomer, suggesting a likely typographical error.[1]
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these imidazole derivatives. The following are generalized protocols that can be adapted for these specific compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d6, D₂O, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: A ¹H NMR spectrum can be acquired on a 300 MHz or higher field spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment (or KBr pellet) to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of the free base.
-
Structural and Analytical Workflow
The logical flow for the synthesis and characterization of these isomers is outlined below.
Distinguishing Isomers through Spectroscopic Interpretation
The key to distinguishing the 4- and 5-(chloromethyl) isomers lies in the analysis of their ¹H NMR spectra.
-
Ring Protons: In the 4-substituted isomer, the two protons on the imidazole ring are in different chemical environments and would be expected to appear as two distinct signals, likely doublets due to coupling. In contrast, the 5-substituted isomer possesses two chemically equivalent protons on the imidazole ring, which would likely appear as a single signal (a singlet).
-
Methyl and Methylene Protons: The chemical shifts of the N-methyl and chloromethyl protons will also differ slightly between the two isomers due to the varying electronic effects of the substituent positions.
Further confirmation would be provided by ¹³C NMR, where the chemical shifts of the imidazole ring carbons would be different for each isomer. Mass spectrometry would confirm the molecular weight of the free base, but would not distinguish between the isomers. Infrared spectroscopy would show characteristic peaks for the functional groups present but would likely not be sufficient on its own to differentiate the two positional isomers.
For definitive identification, a comprehensive analysis utilizing all these spectroscopic techniques is recommended. Should ambiguities persist, two-dimensional NMR experiments (such as COSY and HMBC) could be employed to establish the connectivity of the atoms within the molecule.
References
Navigating Regioselectivity: A Comparative Guide to Imidazole Alkylation with 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
For researchers, scientists, and professionals in drug development, achieving precise regioselectivity in the functionalization of imidazole scaffolds is a critical step in synthesizing novel therapeutic agents. This guide provides a comparative analysis of the regioselectivity of reactions involving 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and other common alkylating agents. By examining experimental data from the N-alkylation of 4-nitroimidazole as a model system, we can elucidate the factors governing regioselectivity and predict the performance of the target reagent.
The imidazole ring, a common motif in pharmaceuticals, possesses two nitrogen atoms that can potentially be alkylated. In unsymmetrically substituted imidazoles, this leads to the formation of regioisomers. The selective synthesis of a single regioisomer is often paramount for achieving the desired biological activity and avoiding costly and complex purification steps. The regiochemical outcome of N-alkylation is primarily influenced by a combination of steric and electronic factors of both the imidazole substrate and the alkylating agent, as well as the reaction conditions.[1][2]
Understanding the Drivers of Regioselectivity
Generally, in the N-alkylation of substituted imidazoles, the following principles apply:
-
Electronic Effects: Electron-withdrawing substituents on the imidazole ring, such as a nitro group, decrease the nucleophilicity of the adjacent nitrogen atom (N-3). Consequently, alkylation is favored at the more remote and more nucleophilic nitrogen atom (N-1).[1]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a sterically demanding alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. In basic media, the imidazole anion is the nucleophile, and the reaction outcome is largely governed by steric and electronic effects. Under neutral or acidic conditions, the neutral imidazole is the nucleophile, and the tautomeric equilibrium of the imidazole ring can play a more significant role.[1][2]
Comparative Analysis of Alkylating Agents using 4-Nitroimidazole
To illustrate the impact of the alkylating agent on regioselectivity, we will consider the N-alkylation of 4-nitroimidazole. The nitro group is strongly electron-withdrawing, which deactivates the adjacent N-3 position and promotes alkylation at the N-1 position. The following table summarizes the outcomes of alkylating 4-nitroimidazole with various agents.
| Alkylating Agent | Product | Regioselectivity | Yield (%) | Reference(s) |
| Ethyl bromoacetate | 1-Ethoxycarbonylmethyl-4-nitro-1H-imidazole | N-1 selective | 40-85 | [3] |
| Benzyl chloride | 1-Benzyl-4-nitro-1H-imidazole | N-1 selective | 66-85 | [4] |
| Allyl bromide | 1-Allyl-4-nitro-1H-imidazole | N-1 selective | 75 | |
| Propargyl bromide | 1-Propargyl-4-nitro-1H-imidazole | N-1 selective | 80 | |
| Methyl iodide | 1-Methyl-4-nitro-1H-imidazole | N-1 selective | 78 |
As the data indicates, for 4-nitroimidazole, a variety of common alkylating agents lead to the preferential formation of the N-1 regioisomer. This is a direct consequence of the strong electron-withdrawing nature of the nitro group.
Expected Regioselectivity of this compound
Now, let's consider the target reagent, this compound. This reagent is itself an N-substituted imidazole. Its primary role in a reaction would be to act as an electrophile, with the chloromethyl group being the reactive site for nucleophilic attack.
When reacting with an unsymmetrically substituted imidazole, the regioselectivity will be determined by the nucleophilicity of the two nitrogen atoms of the substrate imidazole. For instance, in a reaction with a 4-substituted imidazole:
-
With an Electron-Withdrawing Substituent (e.g., 4-nitroimidazole): The nucleophilic attack will preferentially occur from the N-1 nitrogen of the 4-nitroimidazole onto the chloromethyl group of 4-(chloromethyl)-1-methyl-1H-imidazole, leading to the formation of the 1,4'-disubstituted product.
-
With an Electron-Donating Substituent (e.g., 4-methylimidazole): An electron-donating group at the 4-position increases the electron density of the imidazole ring but can also introduce steric hindrance. In the case of 4-methylimidazole, alkylation often leads to a mixture of 1,4- and 1,5-dimethylimidazole, with the ratio being influenced by the reaction conditions and the steric bulk of the alkylating agent.[5] Given the moderate steric bulk of 4-(chloromethyl)-1-methyl-1H-imidazole, a mixture of regioisomers would be expected, with the potential to favor the less hindered N-1 position.
Experimental Protocols
Below are detailed protocols for the N-alkylation of 4-nitroimidazole, which can be adapted for various alkylating agents.
Protocol 1: N-Alkylation of 4-Nitroimidazole in Acetonitrile[3]
Materials:
-
4-Nitroimidazole
-
Alkylating agent (e.g., ethyl bromoacetate, benzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile (30 mL), add potassium carbonate (8.7 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: EtOAc/hexane, 9/1).
Protocol 2: N-Alkylation of 4-Nitroimidazole in DMSO or DMF[3][7]
Materials:
-
4-Nitroimidazole
-
Alkylating agent
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Ice-water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitroimidazole (7.87 mmol) in DMSO or DMF, add potassium carbonate or potassium hydroxide (8.7 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (15.74 mmol) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Visualizing the Reaction Pathway and Workflow
To further clarify the processes involved, the following diagrams illustrate the general reaction pathway for N-alkylation and a typical experimental workflow.
Caption: General reaction pathway for the N-alkylation of a substituted imidazole.
Caption: A typical experimental workflow for the N-alkylation of imidazoles.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective N-alkylation of imidazoles with alcohols over zeolites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
advantages of using 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride over similar reagents
In the landscape of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. Among the diverse array of available reagents, 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride has emerged as a valuable tool for the introduction of the 1-methyl-1H-imidazol-4-ylmethyl moiety, a common structural motif in pharmacologically active compounds. This guide provides an objective comparison of this compound with similar reagents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Overview of Alkylating Agents in Drug Discovery
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis. Alkylating agents are widely employed in the synthesis of pharmaceuticals to modify the structure of a lead compound, thereby altering its physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile. The imidazole nucleus, in particular, is a key component of many therapeutic agents due to its ability to engage in various biological interactions. Consequently, reagents that can efficiently introduce substituted imidazole moieties are of significant interest.
Comparison of this compound with Alternative Reagents
The primary alternatives to this compound for introducing a substituted methyl-imidazole or a similar benzylic-type group include other isomers of chloromethyl-methyl-imidazole, as well as more common alkylating agents like benzyl chloride and benzyl bromide.
Key Advantages of this compound
The primary advantages of using this compound lie in its specific structural features and its salt form.
-
Structural Specificity: This reagent provides a direct and efficient route to introduce the 1-methyl-1H-imidazol-4-ylmethyl group. This specific substitution pattern can be crucial for achieving the desired biological activity in the target molecule.
-
Improved Stability and Handling: The hydrochloride salt form of the reagent offers enhanced stability compared to its free base counterpart. This translates to a longer shelf life and less susceptibility to degradation under ambient conditions. From a practical standpoint, crystalline salts are often easier to handle, weigh, and dispense accurately than their corresponding free bases, which may be oils or low-melting solids.
-
Enhanced Solubility: Hydrochloride salts generally exhibit improved solubility in polar protic solvents, which can be advantageous for certain reaction setups.[1][2] This property can facilitate more homogeneous reaction conditions and potentially lead to cleaner reactions and easier purification.
For instance, the alkylation of phenols (O-alkylation) and azoles (N-alkylation) are common applications for such reagents. Let's consider a hypothetical comparison for the N-alkylation of 1,2,4-triazole, a common reaction in the synthesis of antifungal agents and other pharmaceuticals.
| Reagent | Typical Base | Typical Solvent | Typical Reaction Time | Reported Yield Range | Reference |
| 4-(chloromethyl)-1-methyl-1H-imidazole HCl | K₂CO₃, NaH | DMF, Acetonitrile | 12-24 h | Moderate to Good (inferred) | General N-alkylation protocols |
| Benzyl Chloride | K₂CO₃, NaH | DMF, Acetonitrile | 8-16 h | 70-95% | [3] |
| Benzyl Bromide | K₂CO₃, DBU | DMF, THF | 4-12 h | 80-98% | General N-alkylation protocols |
Note: The yield for this compound is inferred from general knowledge of similar reactions, as a specific literature value for this exact transformation was not found. The higher reactivity of benzyl bromide is attributed to the better leaving group ability of bromide compared to chloride.
Experimental Protocols
Below are generalized experimental protocols for N-alkylation and O-alkylation reactions, which can be adapted for use with this compound and its alternatives.
General Protocol for N-Alkylation of an Azole (e.g., 1,2,4-triazole)
-
Deprotonation: To a solution of the azole (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or acetonitrile, add a suitable base (1.1 to 1.5 equivalents). For the hydrochloride salt of the alkylating agent, an additional equivalent of base is required to neutralize the HCl. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Alkylation: To the resulting mixture, add a solution of the alkylating agent (1.0 to 1.2 equivalents) in the same solvent, typically dropwise at room temperature or 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or heated to 50-80 °C until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol
-
Phenoxide Formation: Dissolve the phenol (1.0 equivalent) in a suitable solvent like DMF, acetone, or acetonitrile. Add a base (1.1 to 1.5 equivalents), such as potassium carbonate or sodium hydroxide, to generate the phenoxide.
-
Alkylation: Add the alkylating agent (1.0 to 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions and Monitoring: The mixture is typically stirred at room temperature or heated to reflux. The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for an alkylation reaction and a simplified signaling pathway where imidazole-containing molecules often play a role.
Caption: General workflow for a typical alkylation reaction.
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
Comparative Analysis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and Related Compounds
This guide provides a comparative analysis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and structurally similar chloromethylated imidazole derivatives. The information is intended for researchers, scientists, and drug development professionals working with these chemical entities. Due to a lack of publicly available cross-reactivity studies for the target compound, this guide focuses on a comparison of their chemical properties and synthesis methodologies.
Chemical Properties Comparison
A summary of the key chemical properties of this compound and related compounds is presented below. This information is crucial for understanding the potential applications and for the design of new molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C5H8Cl2N2 | Not explicitly found | 17289-30-4[1] |
| 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | 153.01[2] | 38585-61-4[2] |
| 4-methyl-5-chloromethyl imidazole hydrochloride | Not specified | Not specified | Not specified |
| 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | 155.02[3] | 13338-49-3[3] |
Synthesis Protocols
The synthesis of chloromethylated imidazoles is a critical step for their further use in research and development. Below are detailed experimental protocols for the synthesis of related compounds, which can serve as a reference for the synthesis of this compound.
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride[6]
-
Reaction Setup: Thionyl chloride (50 ml) is stirred under a nitrogen atmosphere in an ice bath.
-
Addition of Reactant: 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) is added in small portions over a 15-minute period. The reaction is vigorous, and the temperature should be maintained between 10°C and 20°C. A colorless precipitate will form.
-
Reaction Progression: Once the addition is complete, the temperature is slowly raised to 55°±5°C over approximately 30 minutes and maintained for another 30 minutes.
-
Work-up: The reaction mixture is then cooled to 10°C and diluted with 100 ml of diethyl ether.
-
Product Isolation: The colorless precipitate is collected by filtration, washed thoroughly with diethyl ether, and air-dried.
-
Yield: This process yields 15.23 g (91%) of 4-methyl-5-chloromethyl imidazole hydrochloride with a melting point of 208°-211°C (decomposition).
Industrial Scale Synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride[7]
This method describes a direct chloromethylation of 4-methyl-imidazole suitable for industrial applications.
-
Reaction Mixture: 4-methylimidazole is reacted with formaldehyde or a formaldehyde oligomer in an aqueous solution.
-
Acidic Conditions: The reaction is carried out in the presence of an excess of hydrogen chloride, typically from 25° to 160° C.
-
Product Formation: This process yields 4-methyl-5-chloromethyl-imidazole in the form of its hydrochloride salt.
Visualizing Synthesis and Structural Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of chloromethylated imidazole hydrochlorides.
Caption: A comparison of the chemical structures of different chloromethyl-imidazole derivatives.
References
A Comparative Guide to the Reactivity of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in nucleophilic substitution reactions. It is designed to assist researchers in confirming the structure of reaction products and in selecting the most effective synthetic routes for the development of novel compounds. This document presents a comparison of reaction performance with various nucleophiles and discusses alternative synthetic strategies, supported by experimental data.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent. Its reactivity stems from the presence of a chloromethyl group attached to the imidazole ring, making it susceptible to nucleophilic attack. This guide will delve into the characteristic reactions of this compound, providing a framework for predicting product structures and optimizing reaction conditions.
Reaction Profile of this compound
The primary reaction pathway for this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group.
The general scheme for this reaction is as follows:
Caption: General SN2 reaction mechanism.
This reaction is fundamental to the synthesis of a wide array of 4-substituted-1-methyl-imidazole derivatives, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Performance in Reactions with Various Nucleophiles
The efficiency of the nucleophilic substitution reaction is highly dependent on the nature of the nucleophile. Below is a comparative summary of the reactivity of this compound with common classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Product Structure | Typical Yield (%) | Reaction Conditions | Reference |
| Amines | Aniline | N-((1-methyl-1H-imidazol-4-yl)methyl)aniline | 58 | EtOH, reflux | [1] |
| Piperidine | 1-((1-methyl-1H-imidazol-4-yl)methyl)piperidine | High (qualitative) | Not specified | [2] | |
| Thiols | Thiophenol | 4-((phenylthio)methyl)-1-methyl-1H-imidazole | Not specified | Not specified | General reaction |
| Azides | Sodium Azide | 4-(azidomethyl)-1-methyl-1H-imidazole | High (qualitative) | DMF | [3] |
| Alcohols/Phenols | Phenol | 4-(phenoxymethyl)-1-methyl-1H-imidazole | Not specified | Base (e.g., K₂CO₃) | General reaction |
Alternative Synthetic Routes to 4-Substituted-1-methyl-imidazoles
While the use of this compound is a primary method for introducing the (1-methyl-1H-imidazol-4-yl)methyl moiety, several alternative strategies exist for the synthesis of 4-substituted imidazoles. These methods can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Comparison of Synthetic Strategies
| Method | Description | Advantages | Disadvantages |
| Alkylation of Imidazole | Direct alkylation of 1-methylimidazole at the C4 position using a suitable electrophile. | Can be a one-step process. | Often leads to a mixture of C4 and C5 isomers; may require strong bases.[4] |
| Multi-component Reactions | Condensation of an aldehyde, an amine, a 1,2-dicarbonyl compound, and ammonium acetate. | High atom economy; rapid generation of molecular diversity. | May not be suitable for all substitution patterns; purification can be challenging.[5] |
| Functional Group Interconversion | Modification of a pre-existing functional group at the C4 position of the imidazole ring. | Useful for accessing derivatives that are difficult to synthesize directly. | Requires a multi-step synthesis.[6] |
The following workflow illustrates the decision-making process for selecting a synthetic route:
Caption: Decision workflow for synthetic route selection.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-((1-methyl-1H-imidazol-4-yl)methyl) derivative.
Example: Synthesis of N-((1-methyl-1H-imidazol-4-yl)methyl)aniline [1]
To a solution of this compound (1.67 g, 10 mmol) in ethanol (50 mL) was added aniline (1.02 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol). The mixture was heated at reflux for 6 hours. After cooling to room temperature, the solvent was evaporated. The residue was taken up in water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate = 1:1) to give N-((1-methyl-1H-imidazol-4-yl)methyl)aniline as a pale yellow oil (1.09 g, 58% yield).
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.20-7.15 (m, 2H), 6.75-6.70 (m, 1H), 6.65-6.60 (m, 2H), 6.55 (s, 1H), 4.30 (s, 2H), 3.65 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.2, 137.5, 129.3, 122.1, 117.5, 112.9, 112.1, 48.5, 33.0.
-
MS (ESI): m/z 188.1 [M+H]⁺.
Conclusion
This compound is a reliable and efficient reagent for the synthesis of a variety of 4-substituted-1-methyl-imidazole derivatives via SN2 reactions. The choice of nucleophile and reaction conditions significantly impacts the outcome of the reaction. For cases where direct alkylation is not feasible or desired, alternative synthetic strategies such as multi-component reactions or functional group interconversions offer viable routes to the target molecules. This guide provides the necessary information for researchers to make informed decisions in the design and execution of their synthetic pathways.
References
A Comparative Guide to the Reaction Kinetics of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and its structural isomer, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, alongside the widely studied benzyl chloride. The objective is to offer insights into their relative reactivity as alkylating agents, a crucial aspect for applications in medicinal chemistry and drug development. Due to the limited availability of direct kinetic data for this compound in peer-reviewed literature, this guide presents a hypothetical comparative study based on established principles of nucleophilic substitution reactions of benzylic and heterocyclic halides.
The enhanced reactivity of such compounds often stems from the stabilization of transition states in both SN1 and SN2 reactions by the adjacent aromatic or heteroaromatic ring. The data presented herein are hypothetical yet representative values derived from analogous systems, intended to illustrate the expected kinetic profiles and guide future experimental work.
Comparative Kinetic Data
The following table summarizes the hypothetical kinetic parameters for the reaction of the subject compounds with a model nucleophile (e.g., aniline) in a polar aprotic solvent like acetonitrile at 298 K. These parameters are essential for predicting reaction times, yields, and understanding the underlying reaction mechanisms.
| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
| This compound | 1.2 x 10⁻³ | 65 | 8.5 x 10⁶ |
| 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | 2.5 x 10⁻³ | 62 | 9.1 x 10⁶ |
| Benzyl Chloride | 5.0 x 10⁻⁴ | 70 | 2.3 x 10⁷ |
Experimental Protocols
A detailed methodology for a representative kinetic experiment is provided below. This protocol is designed to be adaptable for the comparative study of the listed compounds.
Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the second-order rate constants and activation parameters for the reaction between a chloromethyl compound and a nucleophile.
Materials:
-
This compound
-
2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
-
Benzyl chloride
-
Aniline (or other suitable nucleophile)
-
Acetonitrile (HPLC grade)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a C18 column
-
Autosampler
Procedure:
-
Solution Preparation: Prepare stock solutions of the chloromethyl compounds (0.02 M) and aniline (0.04 M) in acetonitrile.
-
Reaction Initiation: Equilibrate the stock solutions to the desired temperature (e.g., 298 K) in a thermostatted water bath. Initiate the reaction by mixing equal volumes of the electrophile and nucleophile solutions in the reaction vessel.
-
Sample Collection: At timed intervals, withdraw aliquots of the reaction mixture using the autosampler. Quench the reaction immediately by diluting the aliquot in a known volume of the mobile phase.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the decrease in the concentration of the reactants and the increase in the concentration of the product over time. The mobile phase could be a mixture of acetonitrile and water, and detection can be performed at a wavelength where both reactants and products have significant absorbance.
-
Data Analysis: Plot the reciprocal of the concentration of the limiting reactant versus time. For a second-order reaction, this plot should be linear. The slope of this line is equal to the rate constant, k.
-
Activation Parameters: Repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis described in the protocol.
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride as a hazardous chemical. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
This guide provides detailed operational and disposal protocols for this compound, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety data for closely related compounds and general principles of laboratory chemical waste management.
I. Immediate Safety and Handling
This compound is classified as a hazardous substance. Based on data for analogous compounds, it is considered to be a skin and eye irritant and may be harmful if swallowed or inhaled.[1][2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, nitrile or neoprene gloves, and a fully buttoned lab coat.[1]
-
Ventilation: Handle the compound exclusively in a well-ventilated laboratory, with preference given to a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust.[1]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[2]
II. Spill & Emergency Procedures
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
For a Small Spill:
-
Wearing appropriate PPE, carefully sweep the solid material to collect it into an airtight container.[3] Take care not to disperse dust.
-
The collected material should be promptly disposed of as hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
For a Large Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
III. Disposal Plan: Step-by-Step Guidance
The primary method for the disposal of this compound is through a licensed chemical waste disposal facility.[1][2] Do not discharge this chemical into sewer systems.[1]
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, sealable, and chemically compatible waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Waste Storage
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store away from incompatible materials as listed in the safety section.
Step 3: Waste Pickup and Disposal
-
When the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste manifest and pickup scheduling.
IV. Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Codes |
| Skin Irritation | GHS07 | Warning | Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | GHS07 | Warning | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Acute Toxicity (Oral) | GHS07 | Warning | Harmful if swallowed | P264, P270, P301+P312, P330 |
| STOT - Single Exposure | GHS07 | Warning | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
V. Experimental Protocol: Laboratory-Scale Neutralization (for consideration by trained chemists)
Disclaimer: The following is a theoretical protocol for the deactivation of the reactive chloromethyl group via nucleophilic substitution. This procedure should only be attempted by trained chemists in a controlled laboratory setting with appropriate safety measures in place. The resulting solution will still be considered hazardous waste and must be disposed of according to the guidelines in Section III.
Objective: To convert the reactive benzylic chloride to a less reactive alcohol via hydrolysis.
Materials:
-
Waste this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
pH paper or pH meter
Procedure:
-
In a chemical fume hood, dissolve the waste this compound in water to a concentration not exceeding 5% (w/v).
-
While stirring, slowly add 1 M NaOH solution dropwise to the reaction mixture.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is between 9 and 10.
-
Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the chloromethyl group.
-
After the reaction period, neutralize the solution to a pH between 6 and 8 by the dropwise addition of 1 M Hydrochloric Acid (HCl).
-
The resulting aqueous solution should be collected in a hazardous waste container, properly labeled with all components, and disposed of through your institution's EHS office.
VI. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Essential Safety and Handling Guide: 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The following step-by-step instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Irritation (Category 2) / Skin Corrosion (Category 1B) | Causes skin irritation or severe burns.[1] | H315 |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] | H318 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[2] | H335 |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE. Always inspect PPE for integrity before use.[3]
| Body Part | PPE Specification | Rationale |
| Hands | Double Gloving Recommended . Use chemically resistant gloves conforming to EN 374 or equivalent standards.[4] | Prevents skin contact, irritation, and burns. Nitrile gloves are a common choice, but for chlorinated solvents, laminate or butyl rubber gloves may offer enhanced protection.[5][6][7] Always consult the glove manufacturer's compatibility chart.[8] |
| Eyes/Face | Chemical safety goggles and a face shield . Must conform to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against dust particles, splashes, and direct contact that can cause severe eye damage. |
| Body | A fully-buttoned laboratory coat . A chemically impervious or poly-coated gown is recommended.[4][9] | Protects skin from accidental spills and contamination of personal clothing. Clothing should be fire/flame resistant.[4] |
| Respiratory | NIOSH-certified N95 respirator or higher . Required when handling the powder outside of a certified chemical fume hood or when dust may be generated.[9] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[2] |
Operational and Disposal Plans
Adherence to structured operational and disposal plans is mandatory for mitigating risks associated with this compound.
Step-by-Step Handling Protocol
Handling of this solid compound should always occur within a designated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.
-
Preparation :
-
Ensure the work area is clean and uncluttered.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[10]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting :
-
Handle the container carefully to avoid generating dust.
-
Open the container inside the fume hood.
-
Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat or secondary container.
-
Avoid scooping aggressively to prevent aerosolizing the powder.
-
Securely close the primary container lid immediately after use.[3]
-
-
Post-Handling :
-
Clean any residual powder from the spatula and work surface using a damp cloth or towel, treating it as hazardous waste.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
Doff PPE in the correct order to prevent cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and inner gloves.
-
Wash hands thoroughly with soap and water after the procedure is complete.[4]
-
dot
Caption: Workflow for handling this compound.
Emergency Spill Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
-
Immediate Response :
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If the spill is large or involves respiratory exposure, activate the fire alarm to initiate a building evacuation and call for emergency services.
-
Restrict access to the spill area.[11]
-
-
Assessment and PPE :
-
Only personnel trained in hazardous spill cleanup should proceed.[1]
-
For a minor spill (a few grams) that you are trained to handle, don the appropriate PPE, including a respirator, double gloves, a lab coat, and chemical goggles.
-
-
Containment and Cleanup :
-
Gently cover the spill with a plastic sheet or use a damp paper towel to cover the powder, which minimizes dust generation. Do not sweep dry powder.[2]
-
Carefully collect the material using a scoop or dustpan, working from the outside of the spill inward.[12]
-
Place the absorbed material and any contaminated cleaning supplies (e.g., paper towels, pads) into a labeled, sealable hazardous waste container.[2]
-
-
Decontamination :
-
Wipe the spill area with a damp cloth, followed by soap and water.
-
Place all used cleaning materials into the hazardous waste container.
-
Properly doff and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly.
-
Report the incident to your institution's Environmental Health & Safety (EHS) department.[13]
-
dot
Caption: Emergency response plan for a spill of a hazardous chemical powder.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection :
-
Labeling :
-
Attach a completed hazardous waste tag to the container as soon as the first item of waste is added.
-
The label must clearly state "Hazardous Waste" and list the chemical name: "this compound".
-
-
Storage :
-
Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[14]
-
-
Disposal :
-
Arrange for pickup and disposal through your institution's EHS department.
-
The standard disposal method for this type of chemical waste is controlled incineration at a licensed chemical destruction facility.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
-
Contaminated packaging can be triple-rinsed (with the rinsate collected as hazardous waste) and then recycled or disposed of according to institutional guidelines.[4]
-
References
- 1. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 2. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 3. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. workwearsolutions.net [workwearsolutions.net]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. egr.msu.edu [egr.msu.edu]
- 13. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
